Benzamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXJHWLDUBFPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1670-14-0 (hydrochloride) | |
| Record name | Benzamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045012 | |
| Record name | Benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>18 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193746 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
618-39-3, 1670-14-0 | |
| Record name | Benzamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarboximidamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Benzamidine
Authored for: Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Benzamidine is a well-characterized, synthetic small molecule that functions as a reversible, competitive inhibitor of serine proteases. Its utility spans from fundamental biochemical research as a tool to prevent proteolysis to a structural motif in clinically relevant pharmaceuticals. This document provides a comprehensive technical overview of the core mechanism of action of this compound, supported by quantitative inhibitory data, detailed experimental protocols for its characterization, and graphical representations of its molecular interactions and the workflows used to study them.
Core Mechanism of Action: Competitive Inhibition
This compound functions as a potent, reversible competitive inhibitor of trypsin-like serine proteases, which are enzymes that preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues.[1][2][3] The inhibitory mechanism is rooted in this compound's structural mimicry of the side chain of arginine, a natural substrate for these enzymes.[4]
The key interaction occurs within the enzyme's active site, specifically in a region known as the S1 specificity pocket.[1][4] This pocket in trypsin-like proteases is characterized by a negatively charged aspartate residue (Asp189 in trypsin) at its base.[4] The positively charged amidinium group of this compound engages in a strong electrostatic interaction, or salt bridge, with the carboxylate group of this aspartate residue.[1][5] This interaction anchors the inhibitor within the active site.
In addition to this primary electrostatic interaction, the phenyl ring of this compound forms favorable hydrophobic interactions with the nonpolar side chains lining the walls of the S1 pocket.[1] By occupying the S1 pocket, this compound physically blocks the entry and proper binding of the natural substrate (e.g., an arginine-containing peptide), thus competitively inhibiting the enzyme's catalytic activity. Because the binding is non-covalent, the inhibition is reversible.[1][3]
Caption: Competitive inhibition workflow of this compound.
The diagram above illustrates the principle of competitive inhibition. This compound (I) competes with the natural substrate (S) for binding to the free enzyme (E). The formation of the inactive Enzyme-Inhibitor (EI) complex reduces the concentration of free enzyme available to bind the substrate, thereby decreasing the rate of product formation.
Caption: this compound binding in the S1 pocket of a serine protease.
Quantitative Inhibition Data
The potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates tighter binding and more potent inhibition. The table below summarizes experimentally determined Kᵢ values for this compound against several common serine proteases.
| Enzyme | Kᵢ (µM) | Reference(s) |
| Trypsin | 21 - 35 | [6][7] |
| Plasmin | 350 | [6] |
| Thrombin | 220 - 320 | [6][7] |
| Tryptase | 20 | [7] |
| Urokinase-type Plasminogen Activator (uPA) | 97 | [7] |
| Factor Xa | 110 | [7] |
| Tissue-type Plasminogen Activator (tPA) | 750 | [7] |
| Human Tissue Kallikrein (hK1) | 1,098 | [8] |
Note: Kᵢ values can vary depending on experimental conditions such as pH, temperature, and the specific substrate used.
Experimental Protocols for Kinetic Characterization
Determining the mechanism and potency of an inhibitor like this compound requires robust enzymatic assays. Below are outlines for two common methodologies.
Spectrophotometric Enzyme Inhibition Assay
This classic method relies on a chromogenic or fluorogenic substrate that releases a light-absorbing or fluorescent molecule upon cleavage by the protease. The rate of product formation is monitored over time using a spectrophotometer or fluorometer.
Objective: To determine the Kᵢ and mechanism of inhibition of this compound against a target serine protease (e.g., Trypsin).
Materials:
-
Purified Trypsin
-
Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or similar.[5]
-
Assay Buffer: e.g., 0.1 M Tris-HCl, 20 mM CaCl₂, pH 8.0.[5]
-
This compound hydrochloride solutions of varying concentrations.
-
96-well microplate and plate reader.
Methodology:
-
Reagent Preparation: Prepare a stock solution of L-BAPNA in a suitable solvent (e.g., DMSO) and dilute it to various working concentrations in the assay buffer. Prepare a stock solution of this compound and create a serial dilution series.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of assay buffer to each well.
-
Add varying concentrations of the inhibitor (this compound) to the appropriate wells.
-
Add varying concentrations of the substrate (L-BAPNA) to the wells. A matrix of inhibitor and substrate concentrations should be created.
-
Include control wells: "no enzyme" (substrate and buffer only) and "no inhibitor" (enzyme, substrate, and buffer).
-
-
Initiation and Measurement: Initiate the reaction by adding a fixed concentration of trypsin to all wells. Immediately place the plate in a reader pre-set to the correct temperature (e.g., 37°C) and measure the absorbance at 410 nm (for p-nitroanilide release) kinetically for 5-10 minutes.[5]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each condition from the linear portion of the absorbance vs. time plot.
-
To determine the mechanism of inhibition, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.[9]
-
Alternatively, use a Dixon plot (1/V₀ vs. [Inhibitor]) at different fixed substrate concentrations. The Kᵢ can be determined from the intersection point of the lines.[10]
-
Non-linear regression analysis using the appropriate competitive inhibition model is the preferred method for calculating Kᵢ.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.[11] It can determine binding affinity (Kₐ, which is 1/Kᵢ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.
Objective: To provide a complete thermodynamic and kinetic characterization of this compound binding to a target protease.
Materials:
-
Purified, concentrated target protease in a suitable buffer.
-
This compound solution in the same buffer.
-
Isothermal Titration Calorimeter.
Methodology:
-
Sample Preparation: Dialyze both the enzyme and this compound solutions extensively against the same buffer to minimize heat signals from buffer mismatch. Degas all solutions before use.
-
ITC Experiment Setup:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration: Perform a series of small, sequential injections of the this compound solution into the enzyme-containing cell. The instrument measures the heat change after each injection.
-
Data Analysis: The raw data (heat flow vs. time) is integrated to yield a plot of heat per injection vs. the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate Kᵢ, ΔH, and n.[11] A recently developed ITC method involves premixing substrate and inhibitor in the syringe, allowing for complete kinetic characterization in a single experiment.[11]
Caption: Experimental workflow for inhibition mechanism determination.
Conclusion
This compound serves as a classic example of a competitive enzyme inhibitor, with a well-defined mechanism of action centered on its ability to mimic the natural substrate of trypsin-like serine proteases. Its interaction with the S1 specificity pocket is a textbook case of structure-based inhibition, involving both electrostatic and hydrophobic forces. The quantitative data and experimental protocols provided herein offer a robust framework for researchers utilizing this compound as a research tool or as a foundational scaffold in the development of novel therapeutic protease inhibitors.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Linear competitive inhibition of human tissue kallikrein by 4-aminothis compound and this compound and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Multivalent this compound Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzamidine Hydrochloride: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamidine hydrochloride is a well-established and widely utilized synthetic small molecule inhibitor of serine proteases. Its mechanism of action is centered on its ability to act as a competitive, reversible inhibitor, primarily targeting trypsin and other trypsin-like serine proteases. This technical guide provides an in-depth exploration of the molecular basis of this compound's inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows.
Core Mechanism of Action: Competitive Inhibition
This compound hydrochloride functions as a potent and reversible competitive inhibitor of a range of serine proteases.[1][2] Its inhibitory effect stems from its structural analogy to the side chains of arginine and lysine, which are the natural substrates for many of these enzymes.[2] The positively charged amidinium group of this compound allows it to bind to the S1 specificity pocket of trypsin-like serine proteases, directly competing with the binding of the actual substrate.[2] This reversible binding to the active site prevents the enzyme from catalyzing its normal proteolytic reaction.[2]
The interaction between this compound and the active site of serine proteases is stabilized by a network of hydrogen bonds. Crystallographic and molecular dynamics studies have revealed key hydrogen bonding interactions between the amidine moiety of this compound and residues within the enzyme's binding pocket.[2]
Quantitative Inhibition Data
The inhibitory potency of this compound hydrochloride is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. The Kᵢ values for this compound vary across different serine proteases, highlighting its selectivity profile.
| Enzyme | Inhibition Constant (Kᵢ) |
| Trypsin | 19 µM[3], 21 µM[4], 35 µM[5][6][7][8] |
| Tryptase | 20 µM[4] |
| Acrosin | 4 µM[4] |
| Plasmin | 350 µM[4][5][6][7][8] |
| Thrombin | 220 µM[5][6][7][8], 320 µM[4] |
| Urokinase-type Plasminogen Activator (uPA) | 97 µM[2][4] |
| Factor Xa | 110 µM[2][4] |
| Tissue Plasminogen Activator (tPA) | 750 µM[2][4] |
| Trypsin-like proteases (velvetbean caterpillar) | 11.2 µM[2] |
Experimental Protocols
Enzyme Inhibition Assay: Spectrophotometric Determination of Trypsin Inhibition
This protocol outlines a standard method for determining the inhibitory effect of this compound on trypsin activity using a spectrophotometer.
Principle: The rate of trypsin-catalyzed hydrolysis of a synthetic substrate, such as N-α-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME), is measured by monitoring the change in absorbance at a specific wavelength. The presence of an inhibitor like this compound will decrease the rate of this reaction.
Materials:
-
Bovine Trypsin
-
This compound Hydrochloride
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 253 nm (for BAEE) or 247 nm (for TAME)
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mg/mL in 1 mM HCl).
-
Prepare a stock solution of the substrate (e.g., 0.25 mM BAEE in buffer).
-
Prepare a series of dilutions of this compound hydrochloride in the assay buffer.
-
-
Assay Setup:
-
In a cuvette, combine the Tris-HCl buffer, the trypsin solution (to a final concentration of ~20 nM), and a specific concentration of the this compound inhibitor solution.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for a short period (e.g., 1-5 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to the cuvette to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (253 nm for BAEE, 247 nm for TAME) over time (e.g., for 1-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each this compound concentration by comparing the inhibited reaction rate to the uninhibited control rate.
-
The inhibition constant (Kᵢ) can be determined by plotting the reaction rates at different substrate and inhibitor concentrations using methods like the Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Protein Crystallography with this compound
This compound is frequently used as a ligand in protein crystallography to inhibit proteolytic degradation of the target protein during the often lengthy crystallization process.
Principle: Co-crystallization of a protein with this compound can yield crystals of the protein-inhibitor complex. X-ray diffraction analysis of these crystals provides a high-resolution three-dimensional structure of the protein with this compound bound in the active site, elucidating the specific molecular interactions.
General Workflow:
-
Protein Purification: Purify the target serine protease to a high degree of homogeneity.
-
Complex Formation: Incubate the purified protein with a molar excess of this compound hydrochloride to ensure saturation of the active sites.
-
Crystallization Screening:
-
Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion.
-
The crystallization solution will contain the protein-benzamidine complex, a precipitating agent (e.g., polyethylene (B3416737) glycol, ammonium (B1175870) sulfate), and a buffer.
-
-
Crystal Optimization: Optimize the initial crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain large, well-ordered crystals suitable for X-ray diffraction.
-
X-ray Diffraction Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build and refine an atomic model of the protein-benzamidine complex into the electron density map.
Visualizing the Mechanism and Workflows
Signaling Pathways and Logical Relationships
Caption: Competitive inhibition of a serine protease by this compound.
Experimental Workflows
Caption: Workflow for a trypsin inhibition assay using this compound.
Caption: General workflow for protein crystallography with this compound.
Structure-Activity Relationship (SAR)
The inhibitory potency and selectivity of this compound derivatives are influenced by substitutions on the benzene (B151609) ring.[9] Structure-activity relationship studies have shown that the nature of these substituents can affect the binding affinity for different serine proteases. For instance, the interaction of substituted benzamidines with thrombin is primarily influenced by the hydrophobicity of the substituent, while interactions with plasmin and C1s are affected by both electron-donating properties and hydrophobicity.[9] Trypsin exhibits a more complex interaction, which is dependent on the molar refractivity and molecular weight of the substituent.[9] These findings are crucial for the rational design of more potent and selective protease inhibitors based on the this compound scaffold.
Conclusion
This compound hydrochloride remains a fundamental tool in biochemical and pharmaceutical research due to its well-characterized mechanism as a competitive inhibitor of serine proteases. Its ability to mimic the natural substrates of these enzymes allows for effective and reversible inhibition, making it invaluable for applications ranging from protein purification to enzyme kinetic studies. A thorough understanding of its mechanism, quantitative inhibitory properties, and the experimental methodologies used to study its action is essential for its effective application in research and drug development.
References
- 1. Structure-activity relationships for the inhibition of acrosin by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. Structure-mutagenicity relationships of benzidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Serine Protease Inhibition by Benzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism by which benzamidine, a well-characterized synthetic inhibitor, targets and inhibits the activity of serine proteases. This document provides a detailed overview of the molecular interactions, quantitative inhibitory data, relevant signaling pathways, and comprehensive experimental protocols for studying this inhibition.
Introduction to this compound and Serine Proteases
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1][2] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site, which is responsible for the hydrolysis of peptide bonds.[3]
This compound is a small, aromatic organic compound featuring a positively charged amidinium group.[4] It is widely recognized as a reversible, competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues such as arginine and lysine.[4] Its efficacy and specificity have made it an invaluable tool in biochemical research and a foundational scaffold in the development of therapeutic agents targeting serine protease-mediated pathologies.
The Molecular Mechanism of Inhibition
This compound functions as a competitive inhibitor by directly binding to the active site of serine proteases, thereby preventing the binding and subsequent cleavage of their natural substrates. The primary determinants of this high-affinity interaction are a combination of electrostatic and hydrophobic forces.
The key to this compound's inhibitory activity lies in its structural mimicry of the side chains of arginine and lysine. The positively charged amidinium group of this compound forms a strong salt bridge with the negatively charged carboxylate group of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.[4] This interaction anchors the inhibitor within the active site.
In addition to this critical electrostatic interaction, the benzene (B151609) ring of this compound engages in favorable hydrophobic interactions with the predominantly nonpolar residues lining the walls of the S1 pocket.[4] These interactions further stabilize the enzyme-inhibitor complex.
Diagram of this compound Binding to the S1 Pocket of a Trypsin-like Serine Protease
Caption: Molecular interactions of this compound within the S1 pocket.
Quantitative Analysis of Inhibition
The potency of this compound and its derivatives as serine protease inhibitors is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Serine Protease | Inhibitor | Kᵢ (µM) | Reference |
| Trypsin (bovine) | This compound | 19 | [5] |
| Thrombin (human) | This compound | 344 | [6] |
| Plasmin (human) | This compound | 1074 | [6] |
| Acrosin (boar sperm) | This compound | 4 | [5] |
| Trypsin-like protease (Anticarsia gemmatalis) | This compound | 11.2 | [7] |
| Thrombin (human) | p-Methylthis compound | Lower than this compound | [2] |
| Thrombin (human) | p-Amidinophenylpyruvate | Higher than this compound | [8] |
Impact on Serine Protease-Mediated Signaling Pathways
The inhibition of serine proteases by this compound can have significant downstream effects on various biological signaling cascades. A prominent example is the blood coagulation cascade, a complex series of enzymatic reactions involving numerous serine proteases (e.g., thrombin, Factor Xa) that culminates in the formation of a fibrin (B1330869) clot.[2][9][10]
Diagram of the Blood Coagulation Cascade
Caption: Inhibition of key serine proteases in the coagulation cascade by this compound.
By inhibiting key serine proteases such as thrombin and Factor Xa, this compound and its derivatives can effectively block the coagulation cascade, highlighting their potential as anticoagulants.
Experimental Protocols
Determination of Inhibitory Activity (Kᵢ) of this compound against Trypsin
This protocol outlines a standard method for determining the Kᵢ of this compound for trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA).
Materials:
-
Bovine Trypsin
-
This compound hydrochloride
-
Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). The final concentration in the assay should be in the nanomolar range (e.g., 20 nM).[5]
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in the assay buffer.
-
BAPNA Stock Solution: Dissolve BAPNA in DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Working Solutions: On the day of the experiment, prepare working solutions of trypsin, this compound (serial dilutions), and BAPNA by diluting the stock solutions in the Tris-HCl assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions with varying concentrations of this compound. Include control wells with no inhibitor.
-
To each well, add the assay buffer and the corresponding volume of the this compound working solution.
-
Add the trypsin working solution to each well to initiate a pre-incubation period (e.g., 1-5 minutes at 25°C).[5]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the BAPNA working solution to each well. The final concentration of BAPNA should be varied if determining the mechanism of inhibition (e.g., for a Lineweaver-Burk plot).
-
Immediately begin monitoring the increase in absorbance at 410 nm over time using a spectrophotometer or microplate reader. The p-nitroaniline product of the reaction absorbs at this wavelength.[11][12]
-
Record the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) as a function of the inhibitor concentration.
-
To determine the Kᵢ and the mode of inhibition, a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) at different inhibitor concentrations can be constructed. For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.
-
Experimental Workflow for Kᵢ Determination
Caption: Workflow for determining the inhibition constant (Ki) of this compound.
Conclusion
This compound serves as a classic example of a competitive inhibitor for serine proteases, with a well-defined mechanism of action centered on its interaction with the S1 specificity pocket. Its utility in research and as a scaffold for drug design is underscored by a wealth of quantitative data and a deep understanding of its molecular interactions. The experimental protocols provided herein offer a robust framework for researchers to further investigate the inhibition of serine proteases by this compound and its analogs, contributing to the ongoing development of novel therapeutics targeting this important class of enzymes.
References
- 1. Sample prep reagents | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Thrombin inhibition by novel this compound derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Benzamidine as a Competitive Reversible Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzamidine, a well-characterized competitive reversible inhibitor of serine proteases. It delves into its mechanism of action, inhibitory kinetics, and applications in research and drug development. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding and practical application of this compound.
Core Concepts: Mechanism of Action
This compound is a small organic molecule that acts as a reversible competitive inhibitor, primarily targeting trypsin-like serine proteases.[1] Its inhibitory mechanism is rooted in its structural similarity to the side chains of arginine and lysine, the natural substrates for these enzymes. The positively charged amidinium group of this compound interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the protease active site.[2][3] This interaction, along with hydrophobic interactions with the sides of the pocket, allows this compound to bind to the active site and prevent the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity.[2] Because this binding is reversible, the enzyme's activity can be restored by increasing the substrate concentration, a hallmark of competitive inhibition.
Quantitative Data: Inhibition Constants (Ki)
The potency of this compound as an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy half of the enzyme's active sites. A lower Ki value indicates a higher binding affinity and more potent inhibition. The following table summarizes the reported Ki values for this compound against various serine proteases.
| Enzyme | Ki (μM) |
| Trypsin | 20, 35[4][5][6][7] |
| Thrombin | 110, 220[4][5][6][7] |
| Plasmin | 350[5][6][7] |
| Tryptase | 20[4] |
| uPA (urokinase-type Plasminogen Activator) | 97[4] |
| Factor Xa | 110[4] |
| tPA (tissue-type Plasminogen Activator) | 750[4] |
Visualizing the Mechanism and Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Competitive inhibitor binding to the enzyme's active site.
Caption: A typical workflow for determining the inhibition constant (Ki).
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for key experiments used to characterize this compound's inhibitory activity.
Enzyme Kinetic Assay using Spectrophotometry
This protocol describes a general method for determining the Ki of this compound for a serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various working concentrations (e.g., ranging from 0.1 to 1.0 mM).
-
Prepare a stock solution of this compound hydrochloride in the assay buffer. From this stock, create a series of dilutions to obtain a range of inhibitor concentrations (e.g., from 10 µM to 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the this compound solution (or buffer for the uninhibited control) to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405-410 nm over time (e.g., every 30 seconds for 5-10 minutes). The product of the reaction (p-nitroaniline) has a yellow color.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (Vo) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
To determine the type of inhibition and the Ki value, the data can be analyzed using graphical methods such as a Dixon plot (1/Vo vs. [I]) or a Lineweaver-Burk plot (1/Vo vs. 1/[S]). For competitive inhibition, the lines on a Dixon plot will intersect at a point where the x-coordinate is equal to -Ki.[8]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified serine protease
-
This compound hydrochloride
-
ITC Buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the enzyme in the ITC buffer at a known concentration (typically in the µM range).
-
Prepare a solution of this compound in the same ITC buffer at a concentration that is 10-20 times higher than the enzyme concentration.
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment Setup:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume (e.g., a series of 2-5 µL injections).
-
-
Titration and Data Acquisition:
-
Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing effects.
-
Proceed with a series of injections of the this compound solution into the enzyme solution. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat change per injection) is integrated to obtain the heat of binding for each injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This analysis will yield the binding affinity (Ka, the reciprocal of the dissociation constant, Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Ki for a competitive inhibitor is equivalent to its Kd.[9]
-
Signaling Pathways Involving this compound-Inhibited Proteases
This compound's target proteases are key players in various physiological and pathological signaling cascades. Understanding these pathways is crucial for the development of targeted therapies.
Thrombin Signaling in Hemostasis
Thrombin is a central enzyme in the coagulation cascade and also signals through Protease-Activated Receptors (PARs) on platelets and endothelial cells.
Caption: Thrombin signaling cascade and its inhibition by this compound.
uPA/Plasmin System in Extracellular Matrix Degradation
The urokinase-type plasminogen activator (uPA) and plasmin system plays a critical role in tissue remodeling, cell migration, and cancer metastasis through the degradation of the extracellular matrix (ECM).
Caption: The role of the uPA/plasmin system in ECM degradation.
Applications in Research and Drug Development
This compound's utility extends beyond basic research into practical applications:
-
Protease Inhibition in Protein Purification: It is commonly added to lysis buffers to prevent the degradation of target proteins by endogenous proteases.[1]
-
Affinity Chromatography: Immobilized this compound is used as a ligand for the affinity purification of serine proteases.[10]
-
Protein Crystallography: this compound can be used to form stable complexes with proteases, facilitating their crystallization and structural determination.[1]
-
Drug Discovery Scaffold: The this compound moiety serves as a foundational structure for the design of more potent and selective protease inhibitors for therapeutic applications.[1]
Conclusion
This compound remains a valuable tool for researchers and drug developers working with serine proteases. Its well-defined mechanism of action, coupled with established experimental protocols for its characterization, makes it an ideal model compound for studying enzyme inhibition. Furthermore, its role as a scaffold for the development of novel therapeutics underscores its continued importance in the field of medicinal chemistry. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in a variety of scientific endeavors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrinolytic cross-talk: a new mechanism for plasmin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Aqueous Solubility of Benzamidine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility of benzamidine hydrochloride, a crucial serine protease inhibitor used extensively in biochemical research and protein purification. Understanding its solubility characteristics is fundamental for the effective preparation of stock solutions, experimental design, and ensuring the integrity of biological samples.
Overview of this compound Hydrochloride
This compound hydrochloride, with the chemical formula C₆H₅C(=NH)NH₂ · HCl, is the water-soluble salt form of this compound.[1] It functions as a reversible, competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1][2] Its inhibitory mechanism involves the positively charged amidine group mimicking the side chains of arginine or lysine, allowing it to bind to the S1 specificity pocket of target proteases.[2] This action prevents the degradation of proteins of interest during extraction and purification processes. Accurate solubility data is paramount for preparing effective concentrations for protease inhibition.
Quantitative Solubility Data
The solubility of this compound hydrochloride is highly dependent on the solvent, temperature, and pH. While it is readily soluble in water, its solubility is significantly different in common buffers and organic solvents.
Table 1: Solubility in Aqueous and Organic Solvents
| Solvent | Reported Solubility | Molar Equivalent (approx.) | Conditions & Remarks | Citations |
| Water | 100 mg/mL | ~638 mM | May require heating; results in a yellowish, slightly turbid solution. | |
| Water | 50 mg/mL | ~319 mM | Heating may be required; yields a clear to slightly hazy, colorless to faintly yellow solution. | [3][4][5] |
| PBS (pH 7.2) | ~3 mg/mL | ~19 mM | Significantly lower solubility compared to pure water. | [6][7][8] |
| Ethanol | ~10 mg/mL | ~64 mM | Soluble in alcohol. | [6][7][8] |
| DMSO | ~25 mg/mL | ~160 mM | Soluble. | [6][7][8] |
| DMF | ~25 mg/mL | ~160 mM | Soluble. | [6][7][8] |
Note: Molar equivalents are calculated based on the anhydrous molecular weight of 156.61 g/mol .
Factors Influencing Aqueous Solubility
Effect of Temperature
Multiple sources indicate that achieving high concentrations of this compound hydrochloride in water (50-100 mg/mL) may necessitate gentle heating.[3][5] This suggests a positive correlation between temperature and the compound's aqueous solubility, a common characteristic for many salts.
Effect of pH
The pH of the aqueous medium has a pronounced effect on solubility. The reported solubility in Phosphate-Buffered Saline (PBS) at a physiological pH of 7.2 is approximately 3 mg/mL, which is substantially lower than in unbuffered water.[6][7][8] A 50 g/L solution of this compound hydrochloride in water exhibits a pH of approximately 5.[4] This indicates that the compound is more soluble in slightly acidic conditions and that the buffering salts in solutions like PBS can decrease its overall solubility.
Solution Preparation and Stability
Proper preparation and handling of this compound hydrochloride solutions are critical to maintain its efficacy as a protease inhibitor.
-
Fresh Preparation: Due to its sensitivity to oxidation, it is strongly recommended to prepare solutions fresh before each use.[3] Solutions are generally not considered stable and should be prepared daily.[8][9]
-
Degassed Solvents: For optimal stability, solutions should be prepared using degassed water to minimize oxidation.[3]
-
Short-Term Storage: If a solution must be stored, it should be divided into aliquots, the vial flushed with an inert gas (e.g., nitrogen or argon), and frozen at -20°C.[3] However, it is noted that aqueous solutions should not be stored for more than one day.[6]
Experimental Protocol: Determination of Aqueous Solubility
The following section outlines a standardized experimental procedure for determining the equilibrium solubility of this compound hydrochloride in an aqueous medium using the shake-flask method.
Principle
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and quantifying the concentration in the resulting solution.
Materials
-
This compound hydrochloride (anhydrous or hydrate (B1144303) form)
-
High-purity water (Type I or equivalent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or PTFE)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure
-
Preparation: Add an excess amount of this compound hydrochloride to a flask containing a precise volume of high-purity water at a known temperature (e.g., 25°C). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker. Agitate the mixture at a constant speed for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To further separate the solid and liquid phases, centrifuge the samples at a moderate speed.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a syringe filter to remove any undissolved micro-particulates. This step is critical to avoid artificially high concentration measurements.
-
Quantification:
-
Prepare a series of standard solutions of this compound hydrochloride of known concentrations.
-
Measure the absorbance of the standards using a UV-Vis spectrophotometer at the compound's λmax (~229 nm).[6]
-
Generate a standard calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered sample solution with water to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the aqueous solubility of this compound hydrochloride under the specified conditions.
Workflow Diagram
Caption: Workflow for Determining Aqueous Solubility.
Application Context: Protease Inhibition
The primary application of this compound hydrochloride is in preventing proteolytic degradation. It is a standard component of lysis buffers and protein purification cocktails. A typical working concentration for general protease inhibition is approximately 1 mM. For inhibiting proteases from yeast, a range of 0.5 to 4.0 mM may be used.[4]
Mechanism of Competitive Inhibition
Caption: Mechanism of Competitive Protease Inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
- 3. This compound =99 206752-36-5 [sigmaaldrich.com]
- 4. This compound hydrochloride hydrate | 206752-36-5 [chemicalbook.com]
- 5. tribioscience.com [tribioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 1670-14-0 | CAS DataBase [m.chemicalbook.com]
- 8. Cas 1670-14-0,this compound hydrochloride | lookchem [lookchem.com]
- 9. This compound hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of benzamidine, a critical reagent in biochemical research and pharmaceutical development. Primarily utilized as its hydrochloride salt, this compound is a cornerstone protease inhibitor, valued for its ability to prevent the degradation of proteins during extraction and purification.
Physical Properties
This compound is an aromatic amidine that is typically handled as its more stable and water-soluble hydrochloride salt. The key physical characteristics are summarized below, distinguishing between the free base and the hydrochloride form.
Table 1: Physical Properties of this compound and this compound Hydrochloride
| Property | This compound (Free Base) | This compound Hydrochloride |
| IUPAC Name | Benzenecarboximidamide | Benzenecarboximidamide hydrochloride |
| Molecular Formula | C₇H₈N₂ | C₇H₈N₂·HCl (or C₇H₉ClN₂) |
| Molecular Weight | 120.15 g/mol [1][2] | 156.61 g/mol [2] |
| Appearance | White solid[1] | White to off-white crystalline powder[2] |
| Melting Point | 64–66 °C[1] | 86–88 °C (monohydrate)[2]; 169-173 °C (anhydrous) |
| Boiling Point | Not readily available | 208.5 °C at 760 mmHg |
| Density | 1.22 g/cm³[1] | 1.09 g/cm³ |
| UV λmax | Not applicable | 229 nm |
| pKa | Not readily available (Weak Base) | The pKa of the conjugate acid (benzamidinium ion) is ~11.6 |
Solubility
The solubility of this compound hydrochloride is a critical factor for its application in aqueous buffer systems. It is readily soluble in water and polar organic solvents.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility |
| Water | Soluble; 50 mg/mL (may require heating) |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL |
| Ethanol | 10 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |
Chemical Properties and Structure
Chemical Structure
This compound consists of a central amidine group (-C(NH)NH₂) attached to a phenyl ring. In solution at physiological pH, the amidine group is protonated, forming the positively charged benzamidinium ion. This cation is the biologically active form responsible for protease inhibition. The structure features distinct C=N (129 pm) and C-N (135 pm) bond lengths.[1]
Reactivity and Stability
-
Protease Inhibition: The primary chemical reactivity of interest is its function as a reversible, competitive inhibitor of serine proteases.
-
Stability: this compound hydrochloride is stable as a crystalline solid when stored in a cool, dry place.[2] However, aqueous solutions are susceptible to oxidation and hydrolysis, especially under basic conditions, and should be prepared fresh daily for optimal activity.
-
Synthetic Utility: The this compound moiety serves as a building block in organic synthesis, for reactions such as the formation of substituted imidazoles and triazines.
Mechanism of Action as a Protease Inhibitor
This compound functions as a competitive inhibitor of trypsin-like serine proteases, which cleave peptide bonds following positively charged amino acid residues like lysine (B10760008) and arginine. The positively charged benzamidinium ion acts as a mimic of the natural substrate's side chain. It binds with high affinity to the S1 specificity pocket of the enzyme's active site, which is characterized by a negatively charged aspartate residue at its base. This binding event physically blocks the true substrate from accessing the active site, thereby inhibiting catalysis.
Table 3: Inhibition Constants (Kᵢ) of this compound for Various Serine Proteases
| Enzyme | Kᵢ Value (µM) |
| Trypsin | 21 - 35 |
| Thrombin | 220 - 320 |
| Plasmin | 350 |
| Tryptase | 20 |
| Urokinase-type Plasminogen Activator (uPA) | 97 |
| Factor Xa | 110 |
Experimental Protocols
Protocol: Determination of pKa via UV-Vis Spectrophotometry
This protocol outlines the determination of the acid dissociation constant (pKa) for the benzamidinium ion.
-
Preparation of Buffers: Prepare a series of buffer solutions with precisely known pH values, spanning a range from approximately pH 9.5 to 13.5 (e.g., carbonate-bicarbonate or phosphate-based buffers).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in deionized water.
-
Sample Preparation: For each buffer, prepare a sample by diluting a fixed volume of the this compound stock solution into the buffer to a constant final concentration.
-
Spectrophotometric Measurement: Scan each sample across the UV range (e.g., 200-300 nm) to identify the wavelength of maximum absorbance difference between the protonated (benzamidinium) and neutral (this compound) species. The reported λmax for the hydrochloride salt is 229 nm.
-
Data Collection: Measure the absorbance of each sample at this predetermined analytical wavelength.
-
Data Analysis: Plot the measured absorbance against the corresponding pH of the buffer.
-
pKa Determination: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the benzamidinium ion.
Protocol: Serine Protease Inhibition Assay
This protocol provides a general workflow for quantifying the inhibitory activity of this compound against a model serine protease, trypsin, using a chromogenic substrate.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of trypsin in a suitable assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl₂).
-
Substrate Solution: Prepare a solution of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), in DMSO.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound hydrochloride in the assay buffer, covering a range of concentrations (e.g., 0 µM to 500 µM).
-
-
Assay Setup: In a 96-well microplate, add the assay buffer, a fixed amount of the trypsin solution, and the varying concentrations of the this compound inhibitor solution to the appropriate wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BAPNA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer capable of kinetic measurements. Monitor the increase in absorbance at 405 nm over time. The rate of this increase is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the reaction rate as a function of the this compound concentration.
-
Fit the data to an appropriate inhibition model to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and subsequently calculate the Kᵢ.
-
References
An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of benzamidine in aqueous solutions, a critical consideration for its use as a serine protease inhibitor in research and pharmaceutical development. The stability of this compound is paramount for ensuring the integrity of experimental results and the efficacy of therapeutic formulations. This document details the primary degradation pathways, influential factors, and analytical methodologies for assessing its stability, presented with clear data summaries and actionable protocols.
Executive Summary
This compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis. The rate of this degradation is significantly influenced by the pH and temperature of the solution. Generally, this compound exhibits greater stability in acidic to neutral conditions and degrades rapidly under basic conditions. This guide will explore these factors in detail, providing quantitative data where available, and offer standardized protocols for stability assessment.
Core Stability Profile of this compound
The primary mechanism of this compound degradation in aqueous environments is hydrolysis, which leads to the formation of benzamide (B126) and ammonia. While sensitivity to oxidation has been noted, hydrolysis is the most significant and well-documented degradation pathway.[1][2][3]
The Critical Role of pH
The hydrogen ion concentration (pH) of an aqueous solution is the most critical factor governing the stability of this compound. The benzamidinium ion, which is the protonated form prevalent at lower pH, is less susceptible to nucleophilic attack by water or hydroxide (B78521) ions. As the pH increases, the concentration of the more reactive, unprotonated this compound base form rises, leading to an accelerated rate of hydrolysis.[1][2]
Table 1: Influence of pH on the Half-Life of this compound at Room Temperature
| pH | Half-life (t½) | Rate Constant (k) |
| 9 | 300 days | 2.67 x 10⁻⁸ s⁻¹ |
| 11 | 6 days | 1.33 x 10⁻⁶ s⁻¹ |
| 12 | 30 hours | 6.42 x 10⁻⁶ s⁻¹ |
| 13 | 15 hours | 1.28 x 10⁻⁵ s⁻¹ |
Data sourced from studies on benzamidinium hydrolysis at room temperature.[1][2][3]
The Influence of Temperature
Impact of Buffer Systems
The composition of the buffer can also influence the stability of this compound. While phosphate-buffered saline (PBS) at pH 7.2 is a common vehicle, the stability in this buffer is limited, with recommendations to use freshly prepared solutions.[5] The catalytic effect of buffer species on hydrolysis should be considered, particularly with buffers that can act as general bases. When selecting a buffer, it is crucial to consider the desired pH and the potential for the buffer components to participate in the degradation reaction.
Table 2: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility |
| Water | 50 mg/mL (may require heating)[3][6][7] |
| Ethanol | ~10 mg/mL[5] |
| DMSO | ~25 mg/mL[5] |
| Dimethylformamide (DMF) | ~25 mg/mL[5] |
| PBS (pH 7.2) | ~3 mg/mL[5] |
Degradation Pathway and Mechanism
The hydrolysis of this compound proceeds via a nucleophilic attack on the carbon atom of the amidine group. In basic conditions, the hydroxide ion (HO⁻) is the primary nucleophile, attacking the neutral this compound molecule. This is the dominant and faster pathway. In neutral to acidic conditions, a water molecule can act as the nucleophile, though this reaction is significantly slower. The process results in the formation of a tetrahedral intermediate, which then collapses to yield benzamide and ammonia.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Quantitative determination of the ligand content in this compound Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Proper Storage and Handling of Benzamidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the proper storage conditions, stability, and handling of benzamidine hydrochloride, a crucial serine protease inhibitor used extensively in research and pharmaceutical development. The information presented here is intended to ensure the integrity and efficacy of this reagent in various applications.
Recommended Storage Conditions
Proper storage of this compound hydrochloride is critical to maintain its stability and inhibitory activity. The recommended conditions vary depending on whether the compound is in solid form or in solution.
Solid Form
This compound hydrochloride is typically supplied as a crystalline solid or powder. For long-term storage, it is recommended to be kept in a cool, dry, and well-ventilated place.[1][2]
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C | [3][4][5] |
| Room temperature | [6] | |
| -20°C (for powder) | [7] | |
| Atmosphere | Store in a dry place, protected from moisture.[1][3] | [1][3] |
| Container | Keep in a tightly closed container.[1][2][7][8] | [1][2][7][8] |
| Stability | ≥ 4 years at room temperature. | [6] |
Solution Form
The stability of this compound hydrochloride in solution is significantly lower than in its solid form and is highly dependent on the storage temperature and solvent. It is generally recommended to prepare solutions fresh before use.[7]
| Solvent | Storage Temperature | Storage Duration | Source(s) |
| Aqueous Solution | 2-8°C | Not recommended for more than one day. | [6] |
| Aqueous Solution | -20°C | Stock solutions are stable for up to 6 months. | [9] |
| Aqueous Solution | -80°C | Use within 6 months. | [10] |
| Solvent (unspecified) | -80°C | Stable. | [7] |
Note: For aqueous stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[10] When storing solutions, especially at freezing temperatures, it is best to use an inert gas like nitrogen to protect against moisture and oxidation.[10]
Stability Profile and Degradation
This compound hydrochloride is known to be sensitive to certain environmental factors that can lead to its degradation and loss of activity.
Chemical Stability
The compound is generally stable at room temperature in its solid form when stored in a closed container.[1] However, it is hygroscopic and sensitive to moisture.[1][9]
In aqueous solutions, this compound hydrochloride is susceptible to oxidation. It is recommended to prepare solutions fresh using degassed water. If storage of a solution is necessary, it should be done under an inert gas.
Forced Degradation Studies
Experimental Protocols
Protocol for Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound hydrochloride and separate it from its potential degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound hydrochloride in the presence of its degradation products.
Materials:
-
This compound hydrochloride reference standard
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer components
-
A C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Methodology:
-
Chromatographic Conditions Development:
-
Mobile Phase: Start with a mobile phase of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
Optimize the mobile phase composition and pH to achieve a symmetric peak for this compound hydrochloride with a reasonable retention time.
-
-
Forced Degradation Studies:
-
Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified duration.
-
Neutralize the acidic and basic samples before injection into the HPLC system.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound hydrochloride peak.
-
Linearity: Prepare a series of standard solutions of this compound hydrochloride over a concentration range (e.g., 10-100 µg/mL) and plot a calibration curve of peak area versus concentration.
-
Accuracy: Determine the recovery of a known amount of this compound hydrochloride spiked into a placebo mixture.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate) on the results.
-
Protocol for Protein Purification using this compound Hydrochloride
This protocol describes the use of this compound hydrochloride as a protease inhibitor during the purification of a target protein from a cell lysate.
Objective: To prevent proteolytic degradation of the target protein during the purification process.
Materials:
-
Cell pellet expressing the target protein
-
Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound hydrochloride stock solution (e.g., 1 M in water)
-
Other protease inhibitors (optional, e.g., PMSF, leupeptin)
-
Affinity chromatography resin specific for the target protein (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers for chromatography
Methodology:
-
Preparation of Lysis Buffer with Protease Inhibitors:
-
Prepare the required volume of lysis buffer.
-
Immediately before use, add this compound hydrochloride from the stock solution to the lysis buffer to a final concentration of 1-10 mM.
-
If using a protease inhibitor cocktail, add it to the lysis buffer according to the manufacturer's instructions.
-
-
Cell Lysis:
-
Resuspend the cell pellet in the lysis buffer containing protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or chemical lysis).
-
Perform all lysis steps on ice or at 4°C to minimize protease activity.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble target protein.
-
-
Affinity Chromatography:
-
Equilibrate the affinity chromatography column with the lysis buffer (without protease inhibitors, unless the inhibitor is known not to interfere with binding).
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins. It is recommended to include this compound hydrochloride in the wash buffer to maintain inhibition.
-
Elute the target protein from the column using the elution buffer.
-
-
Analysis of Purified Protein:
-
Analyze the eluted fractions by SDS-PAGE to assess the purity and integrity of the target protein.
-
Visualizations
Mechanism of Action of this compound Hydrochloride
This compound hydrochloride acts as a competitive inhibitor of serine proteases. Its mechanism of action is based on its structural similarity to the side chains of arginine and lysine, which are the preferred substrates for many serine proteases.
Caption: Competitive inhibition of a serine protease by this compound hydrochloride.
Experimental Workflow for Protein Purification
The following diagram illustrates a typical workflow for the purification of a recombinant protein from a bacterial cell lysate, incorporating this compound hydrochloride as a protease inhibitor.
Caption: Workflow for protein purification with protease inhibition by this compound HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. jetir.org [jetir.org]
- 4. tribioscience.com [tribioscience.com]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protech.com.tw [bio-protech.com.tw]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. This compound 99 1670-14-0 [sigmaaldrich.com]
- 9. bosterbio.com [bosterbio.com]
- 10. This compound HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Photochemical Stability of Benzamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the light sensitivity of benzamidine, a common serine protease inhibitor used in biochemical and pharmaceutical research. Understanding its stability is critical for ensuring experimental reproducibility and maintaining the efficacy of protein-based therapeutics. This document synthesizes information from technical data sheets, safety protocols, and general chemical stability guidelines to provide actionable recommendations for laboratory use.
Introduction: this compound's Role in Research
This compound is a competitive, reversible inhibitor of trypsin and other trypsin-like serine proteases, such as thrombin and plasmin.[1][2][3][4] Its primary function in a laboratory setting, particularly during protein extraction and purification, is to prevent the proteolytic degradation of target proteins.[1][3] Given its crucial role, any degradation of this compound itself can compromise the integrity of an experiment. This compound is typically used as its hydrochloride salt, which is soluble in water and alcohol.[5][6]
Photochemical Stability of this compound
In addition to light sensitivity, this compound hydrochloride is also noted to be sensitive to moisture and oxidation.[5][6][7][9] Therefore, proper handling requires a multi-faceted approach to mitigate all potential sources of degradation.
Summary of Storage and Handling Recommendations
To ensure the stability and efficacy of this compound, adherence to recommended storage and handling protocols is essential. The following table summarizes the conditions specified by various suppliers.
| Parameter | Recommendation | Source(s) |
| Temperature | Store at -20°C (desiccated) or 2-8°C. | [1][10][11] |
| Light Exposure | Protect from light. | [1][7][8] |
| Atmosphere | Store under inert gas (e.g., nitrogen) to prevent oxidation. | [5][6][12] |
| Moisture | Store in a dry, desiccated environment. Moisture sensitive. | [1][7][9] |
| Form | Solid powder is more stable. Prepare solutions fresh before use. | [5][6] |
| Solution Storage | Aqueous solutions should not be stored for more than one day. Frozen aliquots may be stable for a short time if stored under inert gas. | [5][6][13] |
Experimental Protocols
While a specific photostability study for this compound was not found, researchers can assess its stability using a standardized protocol based on the ICH Q1B guidelines for photostability testing.[14] This protocol is designed to evaluate the effects of light exposure on a substance.
Objective: To determine the intrinsic photostability of this compound by exposing it to a standardized light source and quantifying any resulting degradation.
Materials:
-
This compound hydrochloride
-
Solvent (e.g., deionized water, ethanol, or relevant buffer)
-
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)
-
Aluminum foil
-
Calibrated photostability chamber with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps). The chamber should provide a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) for quantifying the parent compound and detecting degradation products.
-
Dark control samples stored at the same temperature.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
For solid-state testing, place a thin layer of this compound powder in a transparent container.
-
-
Exposure:
-
Place the test samples (both solution and solid) in the photostability chamber.
-
Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil and placing them in the same chamber to experience the same temperature conditions without light exposure.
-
-
Sampling:
-
Withdraw aliquots of the solution or portions of the solid sample at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
-
Analysis:
-
Analyze the exposed samples and the dark control samples simultaneously using a validated HPLC method.
-
Quantify the peak area of the parent this compound compound.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Compare the degradation of the light-exposed sample to the dark control. A significant difference indicates light-induced degradation.
-
If degradation occurs, characterize the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Objective: To prepare a this compound stock solution for use as a protease inhibitor while minimizing degradation.
Materials:
-
This compound hydrochloride powder
-
Degassed, deionized water or 100% ethanol
-
Sterile, amber (light-protecting) or foil-wrapped microcentrifuge tubes
-
Inert gas (e.g., nitrogen or argon)
Methodology:
-
Solution Preparation:
-
Weigh the desired amount of this compound hydrochloride in a sterile container.
-
Add degassed, deionized water to prepare the desired concentration (e.g., a 1 M stock solution). This compound HCl is soluble in water up to 50 mg/mL.[5][6] Gentle heating may be required to fully dissolve the powder.
-
Vortex until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use volumes in amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles and minimizes light exposure to the bulk stock.
-
Before sealing each tube, flush the headspace with an inert gas like nitrogen to displace oxygen and prevent oxidation.[5][6]
-
Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 6 months under these conditions.[15]
-
For daily use, it is recommended to prepare fresh solutions.[5][6] If using a frozen aliquot, thaw it immediately before use and discard any unused portion. Do not store aqueous solutions for more than a day.[13]
-
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the handling and function of this compound.
Caption: Workflow for assessing the photostability of this compound.
Caption: this compound as a competitive inhibitor of serine proteases.
Caption: Critical factors for maintaining this compound stability.
Conclusion and Recommendations
The available technical and safety data consistently identify this compound hydrochloride as a light-sensitive compound. While quantitative degradation kinetics and specific photodegradation pathways are not well-documented in public literature, the qualitative risk is clear. For researchers, scientists, and drug development professionals, the primary directive is to minimize light exposure at all stages of handling and storage.
Key Recommendations:
-
Procurement and Storage: Always store solid this compound in amber vials or otherwise protected from light in a cool, dry place.[1][7][11]
-
Solution Preparation: Prepare stock solutions fresh using degassed solvents. If storage is necessary, use light-protecting containers, flush with inert gas, and freeze at -20°C for short-term storage only.[5][6][15]
-
Experimental Use: When adding this compound to lysis buffers or other solutions, keep the containers on ice and protected from direct laboratory light as much as practically possible.
-
Validation: For critical applications, such as in the manufacturing of biologics or in long-term experiments, consider performing an in-house photostability study, as outlined in this guide, to quantify the degradation under specific laboratory conditions.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. buffersandreagents.com [buffersandreagents.com]
- 4. amsbio.com [amsbio.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound hydrochloride | 1670-14-0 [chemicalbook.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. This compound, Hydrochloride [sigmaaldrich.com]
Benzamidine's Protease Inhibition Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamidine, a synthetic small molecule, is a well-established reversible, competitive inhibitor of serine proteases. Its ability to mimic the side chains of arginine and lysine (B10760008) allows it to bind to the active site of trypsin-like serine proteases, preventing substrate binding and subsequent catalysis. This technical guide provides an in-depth overview of the target protease spectrum of this compound, presenting quantitative inhibition data, detailed experimental methodologies for assessing its inhibitory activity, and visualizations of its mechanism of action and relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. This compound has long been utilized as a tool compound in protease research and is a common component of protease inhibitor cocktails used to prevent protein degradation during purification.[2][3] Understanding its specific target profile is essential for its effective application in research and for guiding the development of more potent and selective protease inhibitors.
Mechanism of Action
This compound functions as a competitive inhibitor, reversibly binding to the active site of serine proteases.[4][5] The positively charged amidinium group of this compound interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like proteases, an interaction that typically accommodates the side chains of arginine or lysine residues of the natural substrate.[1] This binding event physically occludes the active site, preventing the substrate from binding and being processed by the catalytic triad (B1167595) (serine, histidine, and aspartate).[6][7]
Target Protease Spectrum and Inhibition Constants
This compound exhibits inhibitory activity against a range of trypsin-like serine proteases. The potency of inhibition is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The Ki values for this compound against several common serine proteases are summarized in the table below.
| Protease | Common Name/Synonym | Ki (μM) | References |
| Trypsin | - | 21, 35 | [8] |
| Thrombin | Coagulation Factor IIa | 220, 320 | [8][9] |
| Plasmin | Fibrinolysin | 350 | [8][9] |
| Tryptase | Mast cell tryptase | 20 | |
| Urokinase-type Plasminogen Activator | uPA | 97 | |
| Factor Xa | Coagulation Factor Xa | 110 | [10] |
| Tissue-type Plasminogen Activator | tPA | 750 | |
| Complement C1s | - | - | [11] |
Experimental Protocols
The determination of protease inhibition constants is crucial for characterizing the potency and selectivity of inhibitors like this compound. A common method involves a continuous spectrophotometric assay using a chromogenic substrate.
General Principle
The rate of an enzyme-catalyzed reaction is measured in the presence and absence of varying concentrations of the inhibitor. By analyzing the effect of the inhibitor on the enzyme's kinetics, the inhibition constant (Ki) and the mechanism of inhibition can be determined. For trypsin and trypsin-like enzymes, a common chromogenic substrate is Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).[12][13] The protease cleaves the amide bond, releasing p-nitroaniline, which has a yellow color and can be quantified by measuring the absorbance at approximately 405-410 nm.[14]
Materials and Reagents
-
Purified serine protease (e.g., Trypsin)
-
This compound hydrochloride
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
DMSO (for dissolving inhibitor and substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Experimental Workflow
References
- 1. The activity of trypsin in the pancreatic juice and blood of poultry increases simultaneously in the postprandial period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 5. benchchem.com [benchchem.com]
- 6. Trypsin - Wikipedia [en.wikipedia.org]
- 7. Trypsin - Creative Enzymes [creative-enzymes.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Signaling pathways involved in thrombin-induced cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
understanding benzamidine Ki values for trypsin and thrombin
An In-depth Technical Guide to Understanding Benzamidine Ki Values for Trypsin and Thrombin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inhibition constants (Ki) of this compound for two critical serine proteases: trypsin and thrombin. It delves into the quantitative data, the experimental methodologies used to determine these values, and the relevant signaling pathways, offering a core resource for research and development in enzymology and pharmacology.
Introduction to this compound as a Serine Protease Inhibitor
This compound is a well-known reversible, competitive inhibitor of trypsin, thrombin, and other trypsin-like serine proteases.[1][2][3] Its chemical structure mimics that of the side chain of arginine, allowing it to bind to the S1 specificity pocket of these enzymes, which typically cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues.[4][5] This inhibitory action makes this compound a vital tool in protein purification to prevent proteolytic degradation and a fundamental scaffold in the design of more complex therapeutic inhibitors.[2][6]
Data Presentation: this compound Ki Values
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's maximal rate by half. A lower Ki value signifies a more potent inhibitor. The Ki values for this compound and its derivatives can vary based on the specific enzyme and the experimental conditions.
| Inhibitor | Target Enzyme | Ki Value (µM) | Comments |
| This compound | Trypsin | 35 | Standard competitive inhibitor.[7] |
| This compound | Thrombin | 220 | Weaker inhibition compared to trypsin.[7] |
| AMB (monovalent this compound) | Thrombin | 344 ± 33 | Serves as a baseline for comparing multivalent inhibitors.[5] |
| Pentamidine (bivalent this compound) | Thrombin | 4.5 ± 2.3 | Demonstrates the effect of multivalency on improving potency.[5] |
| Pentamidine (bivalent this compound) | Plasmin | 2.1 ± 0.8 | Included for comparison; shows high potency against another serine protease.[5][8] |
Experimental Protocols for Determining Ki
The determination of Ki values relies on precise enzyme kinetic assays. Below are detailed methodologies for assessing the inhibition of trypsin and thrombin by this compound.
General Experimental Workflow
The logical flow for determining the Ki of an inhibitor involves measuring enzyme activity at various substrate and inhibitor concentrations to establish the mode of inhibition and calculate the inhibition constant.
Caption: General workflow for determining the Ki of an enzyme inhibitor.
Trypsin Inhibition Assay Protocol
This protocol is adapted from standard methods using a chromogenic substrate.[9]
-
Materials:
-
Trypsin: Bovine pancreas trypsin solution (e.g., 1.25 mg/mL in water, pH 3.0 with HCl).[9]
-
Substrate (BApNA): Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride. A stock solution (e.g., 60 mM in DMSO) is prepared and then diluted to a working concentration in the assay buffer.[9]
-
Inhibitor: this compound hydrochloride solutions of varying concentrations.
-
Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
-
Procedure:
-
Reaction Setup: In separate microcuvettes or a 96-well plate, pipette the assay buffer, trypsin solution, and varying concentrations of the this compound inhibitor solution. A control reaction contains buffer instead of the inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixtures for a short period (e.g., 1-5 minutes) at a constant temperature (e.g., 25°C) to allow for binding equilibrium.[10]
-
Initiation: Start the reaction by adding the BApNA substrate solution to each cuvette.
-
Measurement: Immediately measure the change in absorbance at 410 nm over time using a spectrophotometer. The rate of p-nitroaniline production is directly proportional to trypsin activity.
-
Calculation: Determine the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot reaction velocity (v) against substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.
-
To determine the mode of inhibition and calculate Ki, a Lineweaver-Burk plot (1/v vs. 1/[S]) is constructed. For competitive inhibition, the lines will intersect on the y-axis.
-
Ki can be calculated from the equation: Slope_inhibited = Slope_uninhibited * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Thrombin Inhibition Assay Protocol
This protocol utilizes a specific chromogenic substrate for thrombin.
-
Materials:
-
Thrombin: Human α-thrombin solution.
-
Substrate (S-2238): H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride.
-
Inhibitor: this compound hydrochloride solutions of varying concentrations.
-
Assay Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4.
-
-
Procedure:
-
Reaction Setup: Similar to the trypsin assay, combine assay buffer, thrombin, and varying concentrations of this compound in a microplate.
-
Pre-incubation: Allow the enzyme and inhibitor to incubate briefly.
-
Initiation: Add the S-2238 substrate to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline.
-
Calculation: Determine the initial velocities from the kinetic traces.
-
-
Data Analysis: The data analysis follows the same principles as the trypsin assay, using Michaelis-Menten and Lineweaver-Burk plots to determine the competitive inhibition mode and calculate the Ki value.
Signaling Pathways of Trypsin and Thrombin
Both trypsin and thrombin can activate cellular signaling through a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[11][12]
Thrombin Signaling Pathway
Thrombin is a key player in the coagulation cascade and cellular activation, primarily signaling through PAR1 and PAR4 on platelets and other cells.[13][14] It activates these receptors via proteolytic cleavage of their N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[11][12]
Caption: Thrombin signaling via PARs activates Gq and G12/13 pathways.
Trypsin Signaling Pathway
Trypsin is the main physiological activator of PAR2.[15] Its signaling can lead to various cellular responses, including inflammation and tissue repair. In some cells, trypsin can also activate MAP kinase pathways independently of PAR2.[16]
Caption: Trypsin signaling through PAR2 activates MAPK/ERK and PI3K pathways.
References
- 1. Inhibition of serine proteinases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thrombin inhibition by novel this compound derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Multivalent this compound Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00524H [pubs.rsc.org]
- 11. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 12. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Trypsin stimulates proteinase-activated receptor-2-dependent and -independent activation of mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Benzamidine in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of benzamidine, a competitive reversible inhibitor of serine proteases, in protein purification workflows. Adherence to these protocols will aid in preventing protein degradation and ensuring the integrity of the purified product.
Introduction to this compound as a Protease Inhibitor
This compound is a widely utilized reagent in protein biochemistry to safeguard against proteolytic degradation during purification. As a competitive inhibitor, it reversibly binds to the active site of serine proteases such as trypsin, thrombin, and plasmin, thereby preventing the cleavage of the target protein.[1][2] Its effectiveness is particularly noted in purification schemes involving crude cell lysates from various sources, including bacteria, yeast, and mammalian cells, where endogenous proteases are abundant.[1] Due to its reversible nature, it is crucial to include this compound in all buffers throughout the purification process until the proteases are removed.[1]
Quantitative Data for this compound
For effective experimental design, it is crucial to understand the quantitative parameters of this compound's inhibitory action and its physical properties.
Inhibition Constants (Ki) of this compound for Common Serine Proteases
| Protease | Ki (μM) |
| Trypsin | 19 - 35[3][4] |
| Thrombin | 220[4] |
| Plasmin | 350[4] |
| Tryptase | 20[5] |
| uPA (urokinase-type Plasminogen Activator) | 97[5] |
| Factor Xa | 110[5] |
| tPA (tissue-type Plasminogen Activator) | 750[5] |
| Acrosin | 4[3] |
Physicochemical and Solubility Properties of this compound Hydrochloride
| Property | Value |
| Molecular Weight | 156.61 g/mol (anhydrous basis) |
| Solubility in Water | 50 mg/mL (may require heating)[6] |
| Solubility in Ethanol | ~10 mg/mL[7] |
| Solubility in DMSO | ~25 mg/mL[7] |
| Recommended Stock Solution Concentration | 1 M in sterile water (prepare fresh) |
| Recommended Working Concentration | 0.5 - 4.0 mM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for addition to purification buffers.
Materials:
-
This compound hydrochloride (powder)
-
Sterile, degassed, purified water
-
Sterile conical tube
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Weigh out the required amount of this compound hydrochloride to prepare a 1 M stock solution (156.61 mg for 1 mL).
-
Add the this compound hydrochloride to a sterile conical tube.
-
Add the appropriate volume of sterile, degassed, purified water.
-
Vortex thoroughly until the this compound hydrochloride is completely dissolved. Gentle heating may be applied to aid dissolution.[6]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Note: Aqueous solutions of this compound are susceptible to oxidation and should be prepared fresh before each use.[1] For short-term storage, aliquots can be stored at -20°C, but fresh preparation is highly recommended.
Protocol 2: General Protein Purification with this compound
Objective: To incorporate this compound into a standard protein purification workflow to inhibit serine protease activity.
Materials:
-
Cell pellet containing the protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100)
-
1 M this compound stock solution
-
Purification buffers (Wash Buffer, Elution Buffer)
-
Appropriate chromatography column and system
Procedure:
-
Thaw the cell pellet on ice.
-
Resuspend the cell pellet in the appropriate volume of Lysis Buffer.
-
Immediately before cell lysis, add the 1 M this compound stock solution to the cell suspension to a final concentration of 1 mM.
-
Proceed with the chosen cell lysis method (e.g., sonication, French press).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Add this compound to all subsequent purification buffers (Wash and Elution buffers) to a final concentration of 1 mM.
-
Proceed with the chromatography steps (e.g., affinity, ion exchange, size exclusion).
Protocol 3: Removal of Thrombin after Tag Cleavage using this compound Affinity Chromatography
Objective: To remove thrombin from a purified protein sample following the cleavage of a fusion tag.
Materials:
-
Purified, tag-cleaved protein sample containing thrombin
-
This compound-sepharose affinity column (e.g., HiTrap this compound FF)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4)[8]
-
Elution Buffer (e.g., 50 mM Glycine-HCl, pH 3.0)[9]
-
Neutralization Buffer (1 M Tris-HCl, pH 9.0)
Procedure:
-
Equilibrate the this compound-sepharose column with 5-10 column volumes of Binding Buffer.
-
Apply the protein sample to the column. The thrombin will bind to the this compound ligand, while the target protein will flow through.
-
Collect the flow-through fraction containing the purified target protein.
-
Wash the column with 5-10 column volumes of Binding Buffer to ensure all of the target protein has been collected.
-
(Optional) Elute the bound thrombin from the column using the Elution Buffer. Collect the fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.
-
Regenerate the column according to the manufacturer's instructions.
Visualizations
Caption: Mechanism of competitive inhibition of serine proteases by this compound.
Caption: General experimental workflow for protein purification including this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound 206752-36-5 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
Application Notes and Protocols for the Use of Benzamidine in Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide on the use of benzamidine as a protease inhibitor in cell lysis buffers. Adherence to these protocols is critical for preventing protein degradation and ensuring the integrity of experimental results in downstream applications.
Application Notes
This compound is a reversible competitive inhibitor of serine proteases, a major class of enzymes that can degrade proteins upon cell lysis.[1] When cells are lysed, proteases are released from cellular compartments, which can lead to the degradation of the target proteins. The addition of protease inhibitors to the lysis buffer is a crucial step in preserving the integrity of the protein sample.[2]
This compound is particularly effective against trypsin and trypsin-like serine proteases.[3][4] It functions by binding to the active site of these proteases, preventing them from cleaving their target proteins.[3] Its reversible nature means it can be removed during downstream purification steps if necessary.[3][5] this compound is often used in combination with other protease inhibitors to create a broad-spectrum inhibitor cocktail that targets different classes of proteases.
Key Characteristics of this compound:
-
Target Proteases: Primarily serine proteases such as trypsin, thrombin, and plasmin.[4][6][7][8]
-
Mechanism of Inhibition: Reversible and competitive.[1][3][5]
-
Stability: this compound hydrochloride is sensitive to oxidation, and it is recommended to prepare solutions fresh.[3][4][9] Stock solutions can be stored at -20°C for up to 6 months.[7][10]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound.
Table 1: Recommended Working Concentrations of this compound
| Application | Recommended Concentration | Reference |
| General Protease Inhibition | 1 mM | [3][4][11] |
| Yeast Protease Inhibition | 0.5 - 4.0 mM | [3][4][9] |
| Parasite Lysis Buffer | 15 µg/mL |
Table 2: Inhibition Constants (Ki) for this compound Against Various Serine Proteases
| Protease | Ki (µM) | Reference |
| Tryptase | 20 | [7] |
| Trypsin | 21 | [7] |
| uPA | 97 | [7] |
| Factor Xa | 110 | [7] |
| Thrombin | 320 | [7] |
| tPA | 750 | [7] |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Hydrochloride Stock Solution
Materials:
-
This compound hydrochloride (MW: 156.61 g/mol )
-
Nuclease-free water
-
0.22 µm filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1.566 g of this compound hydrochloride.
-
Dissolve the this compound hydrochloride in 10 mL of nuclease-free water. Gentle warming may be required to fully dissolve the powder.[4][9]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 6 months.[7][10] Avoid repeated freeze-thaw cycles.
Protocol 2: Addition of this compound to Cell Lysis Buffer
Materials:
-
1 M this compound hydrochloride stock solution
-
Your preferred cell lysis buffer
-
Ice
Procedure:
-
Thaw a fresh aliquot of the 1 M this compound hydrochloride stock solution on ice.
-
Just before use, add the this compound stock solution to your ice-cold cell lysis buffer to achieve the desired final concentration (typically 1 mM). For example, add 10 µL of 1 M this compound stock solution to 10 mL of lysis buffer for a final concentration of 1 mM.
-
Mix the buffer thoroughly by gentle inversion.
-
Keep the lysis buffer containing this compound on ice throughout the cell lysis procedure.
-
Proceed with your standard cell lysis protocol.
Visualizations
Caption: Mechanism of serine protease inhibition by this compound.
Caption: Experimental workflow for adding this compound to cell lysis buffer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. goldbio.com [goldbio.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for a Homemade Protease Inhibitor Cocktail with Benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease inhibitors are essential reagents in biological research, crucial for preserving protein integrity during cell lysis and protein extraction. Endogenous proteases, released upon cell disruption, can rapidly degrade target proteins, leading to inaccurate experimental results. While commercial protease inhibitor cocktails are widely available, homemade cocktails offer a customizable and cost-effective alternative.
This document provides detailed application notes and protocols for preparing and using a homemade protease inhibitor cocktail with a focus on benzamidine, a competitive reversible inhibitor of trypsin and other serine proteases.
Core Components of a Homemade Protease Inhibitor Cocktail
A robust homemade protease inhibitor cocktail should provide broad-spectrum protection against the main classes of proteases: serine, cysteine, aspartic, and metalloproteases. The components listed below are commonly used and can be combined to create a potent cocktail.
Data Presentation: Inhibitor Specifications
The following table summarizes the key characteristics and recommended concentrations for the components of a comprehensive homemade protease inhibitor cocktail.
| Inhibitor | Target Protease Class | Stock Concentration | Solvent for Stock | Final Working Concentration | Storage of Stock Solution |
| This compound HCl | Serine Proteases | 1 M | Water | 1 mM | -20°C for short-term storage; prepare fresh for best results.[1][2][3] |
| PMSF | Serine & Cysteine Proteases | 100 mM | Anhydrous Isopropanol (B130326) or Ethanol | 0.1 - 1 mM | -20°C for up to 9 months.[4] Highly unstable in aqueous solutions.[4] |
| Leupeptin (B1674832) | Serine & Cysteine Proteases | 10 mM | Water or DMSO | 10 - 100 µM | -20°C for up to 1 month in water.[5] |
| Pepstatin A | Aspartic Proteases | 1 mM | DMSO or Methanol | 1 µM | -20°C for several months.[6][7] |
| Aprotinin (B3435010) | Serine Proteases | 2 mg/mL (approx. 0.3 mM) | Water or PBS | 2 µg/mL (approx. 0.3 µM) | -20°C for up to 6 months.[8][9] |
| EDTA | Metalloproteases | 0.5 M | Water (pH 8.0) | 1 - 5 mM | Room Temperature |
Efficacy of Individual Inhibitors
While a direct quantitative comparison to commercial cocktails is difficult without specific experimental validation, the efficacy of the individual components against their target proteases is well-documented. The table below provides inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) for selected inhibitors against common proteases.
| Inhibitor | Protease | Kᵢ Value | IC₅₀ Value |
| This compound | Trypsin | 19 µM[10] | - |
| This compound | Plasmin | - | - |
| This compound | Thrombin | - | - |
| Leupeptin | Cathepsin B | - | 0.44 µg/mL[5] |
| Leupeptin | Plasmin | - | 8 µg/mL[5] |
| Leupeptin | Trypsin | - | 2 µg/mL[5] |
| Pepstatin A | Pepsin | ~10⁻¹⁰ M[6] | <0.005 µM |
| Pepstatin A | Cathepsin D | - | <0.04 µM[11] |
| PMSF | Chymotrypsin | - | ~500 µM |
Experimental Protocols
Protocol 1: Preparation of Individual Stock Solutions
Accurate preparation of concentrated stock solutions is critical for the efficacy and reproducibility of the homemade protease inhibitor cocktail.
Materials:
-
This compound hydrochloride (HCl)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Leupeptin hemisulfate
-
Pepstatin A
-
Aprotinin
-
Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt
-
Anhydrous isopropanol or ethanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
1 M this compound HCl: Dissolve 1.57 g of this compound HCl in 10 mL of nuclease-free water. Mix until fully dissolved. It may be necessary to warm the solution slightly.[1] Aliquot into single-use volumes and store at -20°C. Due to its sensitivity to oxidation, it is best to prepare this solution fresh.[1][2]
-
100 mM PMSF: In a chemical fume hood, dissolve 174 mg of PMSF in 10 mL of anhydrous isopropanol or ethanol. Caution: PMSF is a toxic compound and should be handled with appropriate safety precautions. Store in aliquots at -20°C.
-
10 mM Leupeptin: Dissolve 4.76 mg of leupeptin hemisulfate in 1 mL of nuclease-free water or DMSO. Aliquot and store at -20°C.
-
1 mM Pepstatin A: Dissolve 6.86 mg of pepstatin A in 10 mL of DMSO or methanol.[6] Pepstatin A has low solubility in aqueous solutions. Store in aliquots at -20°C.
-
2 mg/mL Aprotinin: Dissolve 20 mg of aprotinin in 10 mL of nuclease-free water or phosphate-buffered saline (PBS).[8] Aliquot and store at -20°C.
-
0.5 M EDTA: Dissolve 18.61 g of disodium EDTA in 80 mL of nuclease-free water. Adjust the pH to 8.0 with sodium hydroxide (B78521) (NaOH) while stirring. The EDTA will not dissolve completely until the pH is approximately 8.0. Bring the final volume to 100 mL with nuclease-free water. Store at room temperature.
Protocol 2: Preparation of a 100X Homemade Protease Inhibitor Cocktail
This protocol describes the preparation of a 100X concentrated cocktail mix. This stock can then be added to lysis buffers to achieve a 1X final concentration.
Procedure:
-
Combine the following volumes of the individual stock solutions in a sterile conical tube:
-
1 mL of 1 M this compound HCl
-
1 mL of 100 mM PMSF
-
100 µL of 10 mM Leupeptin
-
100 µL of 1 mM Pepstatin A
-
100 µL of 2 mg/mL Aprotinin
-
1 mL of 0.5 M EDTA (optional, for metalloprotease inhibition)
-
-
Adjust the final volume to 10 mL with the appropriate solvent (e.g., nuclease-free water or a buffer compatible with your stock solutions).
-
Aliquot the 100X cocktail into single-use volumes and store at -20°C.
Note on EDTA: EDTA is a metalloprotease inhibitor but can interfere with downstream applications such as immobilized metal affinity chromatography (IMAC) for His-tagged protein purification and 2D gel electrophoresis.[1] Prepare a cocktail with and without EDTA to suit different experimental needs.
Protocol 3: Application of the Homemade Protease Inhibitor Cocktail in Cell Lysis
Procedure:
-
Prepare your desired lysis buffer (e.g., RIPA, NP-40 based buffers).
-
Immediately before use, thaw an aliquot of your 100X homemade protease inhibitor cocktail on ice.
-
Add the 100X cocktail to your lysis buffer at a 1:100 dilution to achieve a 1X final concentration (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer).
-
Crucially for PMSF: Due to the short half-life of PMSF in aqueous solutions (approximately 35 minutes at pH 8.0), it is highly recommended to add it fresh to the lysis buffer immediately before initiating cell lysis.[4] If using a pre-mixed cocktail containing PMSF, ensure it is added right before use.
-
Proceed with your standard cell lysis protocol, keeping the samples on ice or at 4°C at all times to minimize protease activity.
Visualizations
Experimental Workflow: Protein Extraction and Western Blotting
Caption: Workflow for protein extraction and western blotting.
Signaling Pathway: Simplified EGF Receptor (EGFR) Pathway
Caption: Simplified EGFR signaling pathways.
References
- 1. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Effect of protease inhibitors on the quantitative and qualitative assessment of oral microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Automated proteomic sample preparation: The key component for high throughput and quantitative mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Use of Benzamidine in E. coli Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful extraction of intact and functional recombinant proteins from Escherichia coli is a cornerstone of modern biotechnology and drug development. A significant challenge during this process is the prevention of proteolytic degradation by endogenous bacterial proteases released upon cell lysis. Benzamidine is a widely used reversible competitive inhibitor of serine proteases, a major class of proteases found in E. coli. Its inclusion in lysis buffers is a critical step to safeguard the integrity and yield of the target protein. These application notes provide detailed protocols and technical information for the effective use of this compound in E. coli protein extraction.
Mechanism of Action
This compound acts as a competitive inhibitor of serine proteases, such as trypsin and other trypsin-like enzymes. The cationic amidino group of this compound interacts with the carboxylate group in the S1 subsite of the protease's active site, which is typically occupied by the side chain of arginine or lysine (B10760008) residues of the substrate.[1] This reversible binding blocks the active site and prevents the protease from cleaving its target protein. Because the inhibition is reversible, it is crucial to maintain an effective concentration of this compound throughout the extraction and purification process until the proteases are removed, typically through chromatography.[2]
Data Presentation
While the direct impact of this compound on protein yield and purity is highly dependent on the specific protein of interest and the E. coli expression host, the following table summarizes the key characteristics and typical working concentrations of this compound and other commonly used protease inhibitors. The use of a protease inhibitor cocktail, which includes this compound, is often recommended for broad-spectrum protection.[3]
| Protease Inhibitor | Target Class | Typical Working Concentration | Solubility | Notes |
| This compound HCl | Serine Proteases | 1-5 mM | Water, Ethanol[1] | Reversible inhibitor; must be present throughout purification. Prepare solutions fresh.[2] |
| PMSF (Phenylmethylsulfonyl fluoride) | Serine Proteases | 0.1-1 mM | Isopropanol, Ethanol | Irreversible inhibitor, toxic. Short half-life in aqueous solutions. |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride) | Serine Proteases | 0.1-1 mM | Water | Less toxic alternative to PMSF, more stable in aqueous solutions. |
| EDTA (Ethylenediaminetetraacetic acid) | Metalloproteases | 1-5 mM | Water | Chelates divalent metal ions required for metalloprotease activity. |
| Leupeptin | Serine and Cysteine Proteases | 1-10 µg/mL | Water | Reversible inhibitor. |
| Aprotinin | Serine Proteases | 0.5-2 µg/mL | Water | Reversible inhibitor. |
Experimental Protocols
Protocol 1: Preparation of Lysis Buffer with this compound
This protocol describes the preparation of a standard lysis buffer for the extraction of soluble proteins from E. coli.
Materials:
-
Tris-HCl
-
NaCl
-
Imidazole (for His-tagged proteins)
-
This compound hydrochloride
-
Lysozyme
-
DNase I
-
Sterile, purified water
-
pH meter
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
To prepare 1 liter of lysis buffer, dissolve the following components in 800 mL of purified water:
-
5.85 g Tris-HCl (50 mM)
-
17.53 g NaCl (300 mM)
-
0.68 g Imidazole (10 mM, for His-tagged proteins)
-
-
Adjust the pH of the solution to 8.0 using a concentrated NaOH or HCl solution.
-
Bring the final volume to 1 liter with purified water.
-
Sterilize the buffer by filtering it through a 0.22 µm filter.
-
Immediately before use , add the following components to the required volume of lysis buffer:
-
This compound hydrochloride to a final concentration of 1-5 mM. (e.g., for 1 mM, add 0.157 g per liter).
-
Lysozyme to a final concentration of 1 mg/mL.
-
DNase I to a final concentration of 10 µg/mL.
-
Other protease inhibitors as required (see table above).
-
Protocol 2: Extraction of Soluble Protein from E. coli using Sonication
This protocol details a common method for lysing E. coli cells and extracting the soluble protein fraction.
Materials:
-
E. coli cell pellet (from culture)
-
Ice-cold Lysis Buffer with this compound (from Protocol 1)
-
Sonicator with a probe
-
Centrifuge capable of >12,000 x g and 4°C
-
Centrifuge tubes
-
Ice bath
Procedure:
-
Thaw the frozen E. coli cell pellet on ice.
-
Resuspend the cell pellet in ice-cold Lysis Buffer with this compound. A common ratio is 5-10 mL of buffer per gram of wet cell paste.
-
Keep the cell suspension on ice for the entire duration of the lysis procedure.
-
Insert the sonicator probe into the cell suspension, ensuring the tip is submerged but not touching the bottom or sides of the tube.
-
Sonicate the suspension using short bursts (e.g., 15-30 seconds) followed by cooling periods (e.g., 30-60 seconds) on ice to prevent overheating and denaturation of the target protein.
-
Repeat the sonication cycles until the lysate appears less viscous and more translucent. This typically takes a total sonication time of 2-5 minutes.
-
Clarify the lysate by centrifuging at >12,000 x g for 20-30 minutes at 4°C to pellet the cell debris and insoluble proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction. This is the cleared lysate ready for downstream purification.
Protocol 3: Protease Activity Assay in E. coli Lysate
This protocol provides a general method to assess the effectiveness of this compound and other protease inhibitors by measuring the total protease activity in the cell lysate using a fluorometric assay.
Materials:
-
Cleared E. coli lysate (with and without this compound)
-
Protease Assay Buffer (e.g., Tris-HCl or HEPES buffer at a suitable pH)
-
Fluorogenic protease substrate (e.g., FITC-casein)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ~490/525 nm for FITC)
-
Positive control (e.g., Trypsin)
Procedure:
-
Prepare samples by diluting the cleared E. coli lysates (prepared with and without this compound) in the Protease Assay Buffer.
-
Add 50 µL of the diluted samples to separate wells of the black 96-well microplate.
-
Include a positive control (e.g., a known concentration of trypsin) and a substrate background control (assay buffer only).
-
Prepare the fluorogenic protease substrate solution according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic reading) at room temperature or 37°C. The rate of fluorescence increase is proportional to the protease activity in the sample.
-
Compare the protease activity in the lysate prepared with this compound to the lysate prepared without to determine the inhibitory effect.
Visualizations
Caption: Experimental workflow for E. coli protein extraction with this compound.
Caption: Simplified diagram of the σE-mediated stress response and this compound's role.
References
Application Notes and Protocols for Benzamidine Sepharose Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of serine proteases using benzamidine sepharose affinity chromatography. This technique is a widely used method for the selective isolation of proteins such as trypsin, thrombin, and other trypsin-like serine proteases from various sources, including serum, cell culture supernatants, and bacterial lysates.[1][2][3] The principle of this method relies on the specific and reversible binding of the this compound ligand, a competitive inhibitor, to the active site of serine proteases.
Principle of Separation
This compound, a synthetic inhibitor of serine proteases, is covalently coupled to a sepharose matrix.[1][4] When a sample containing a mixture of proteins is passed through the this compound sepharose column, serine proteases with an affinity for this compound will bind to the ligand. Non-target proteins and other molecules will not bind and will be washed away. The bound serine proteases are then eluted from the column by changing the buffer conditions, typically by lowering the pH or by using a competitive inhibitor in the elution buffer.[5][6]
Key Applications
-
Purification of serine proteases: Isolation of high-purity trypsin, thrombin, urokinase, kallikrein, and other trypsin-like proteases.[7][8]
-
Removal of serine proteases: Depletion of contaminating proteases from valuable protein samples, such as recombinant proteins or monoclonal antibodies, to prevent degradation.[1][2][4][9]
-
Zymogen purification: this compound sepharose can also bind to the zymogen forms of some serine proteases, such as prekallikrein.[2][10]
-
On-column cleavage and purification: In protein expression systems utilizing fusion tags (e.g., GST-tags) that are cleaved by a serine protease like thrombin, this compound sepharose can be used in-line to capture the protease after cleavage, resulting in a pure, tag-free protein of interest.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used this compound Sepharose resins.
| Resin Type | Matrix | Average Particle Size (μm) | Binding Capacity (mg trypsin/mL medium) | Recommended Flow Velocity (cm/h) |
| This compound Sepharose 4 Fast Flow (high sub) | Highly cross-linked 4% agarose | 90 | ≥ 35 | 30–300 |
| This compound Sepharose 4 Fast Flow (low sub) | Highly cross-linked 4% agarose | 90 | Approx. 25 | 150–250 |
| This compound Sepharose 6B | 6% cross-linked agarose | 45-165 | 8-15 | < 75 |
Table 1: Characteristics of Different this compound Sepharose Resins.[8][10][12][13]
| Buffer | Composition | Purpose |
| Binding Buffer | 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4-8.0 | Promotes optimal binding of serine proteases to the this compound ligand. The high salt concentration minimizes non-specific ionic interactions.[1][4][7][10] |
| Wash Buffer | Same as Binding Buffer | Removes unbound and weakly bound proteins. |
| Elution Buffer (Low pH) | 0.05 M Glycine-HCl, 0.5 M NaCl, pH 3.0 (or 10 mM HCl, pH 2.0) | Disrupts the interaction between the protease and the ligand by protonating key residues, leading to elution.[5] |
| Elution Buffer (Competitive) | 20 mM p-aminothis compound in Binding Buffer | The free p-aminothis compound competes with the immobilized ligand for the active site of the protease, causing its elution.[5][10] |
| Neutralization Buffer | 1 M Tris-HCl, pH 9.0 | Used to immediately neutralize the low pH of fractions collected during acidic elution to prevent denaturation of the purified protease.[1][5] |
| Regeneration Buffers | Alternating washes with 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 and 0.1 M Sodium Acetate (B1210297), 0.5 M NaCl, pH 4.5 | Removes any remaining bound proteins and regenerates the column for subsequent use.[6][7] |
| Storage Buffer | 0.05 M Acetate Buffer, pH 4.0, containing 20% ethanol (B145695) | Prevents microbial growth and maintains the integrity of the resin during long-term storage.[10] |
Table 2: Typical Buffer Compositions for this compound Sepharose Chromatography.
Experimental Workflow
Caption: A schematic overview of the key steps in a typical this compound sepharose affinity chromatography experiment.
Experimental Protocol
This protocol provides a general guideline for the purification of a serine protease using a pre-packed 1 mL HiTrap this compound FF (high sub) column.[2] For other column formats or resins, the protocol may need to be adjusted.
Materials:
-
HiTrap this compound FF (high sub) 1 mL column
-
Syringe or peristaltic pump or chromatography system
-
Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4
-
Elution Buffer (Low pH): 0.05 M Glycine-HCl, 0.5 M NaCl, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Sample containing the target serine protease, clarified by centrifugation or filtration (0.45 µm filter)
-
Collection tubes pre-filled with Neutralization Buffer (60-200 µL per 1 mL fraction)
Procedure:
-
Column Preparation:
-
Remove the top cap and snap off the end of the column.
-
Connect the column to a syringe or pump system, avoiding the introduction of air bubbles.
-
Wash out the storage solution (20% ethanol) with 5 column volumes (CV) of distilled water.[2]
-
-
Equilibration:
-
Sample Application:
-
Load the clarified sample onto the column. The optimal sample volume and concentration should be determined empirically.
-
-
Washing:
-
Elution:
-
Analysis of Fractions:
-
Analyze the collected fractions for protein content (e.g., A280, Bradford assay) and for the presence of the target protease (e.g., SDS-PAGE, activity assay).
-
-
Regeneration:
-
Storage:
-
For long-term storage, wash the column with 5-10 CV of distilled water, followed by 5-10 CV of 20% ethanol in 0.05 M acetate buffer, pH 4.0.[10] Store at 4-8°C.
-
Signaling Pathway Example: Trypsin and PAR2
Many serine proteases, once purified, are used in studies to understand their physiological roles, which often involve activating cell signaling pathways through Protease-Activated Receptors (PARs).[4][6] Trypsin, for instance, activates PAR2, a G protein-coupled receptor, by cleaving its N-terminal domain. This exposes a tethered ligand that activates the receptor, initiating downstream signaling cascades.
Caption: A simplified diagram of the signaling cascade initiated by the binding of trypsin to PAR2.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Binding of Target Protein | Incorrect pH or ionic strength of the binding buffer. | Ensure the binding buffer is at the optimal pH (7.4-8.0) and contains at least 0.5 M NaCl to minimize ionic interactions.[4] |
| Sample contains inhibitors of the target protease. | Remove inhibitors from the sample prior to loading. | |
| Column has lost binding capacity. | Regenerate the column according to the protocol. If capacity is still low, the resin may need to be replaced. | |
| Low Recovery of Purified Protein | Elution conditions are too harsh, leading to protein denaturation. | Use competitive elution with p-aminothis compound to avoid low pH.[5] If using low pH elution, ensure immediate neutralization of fractions.[1] |
| Protein has precipitated on the column. | Try eluting with buffers containing additives such as glycerol (B35011) or non-ionic detergents. | |
| Strong hydrophobic interactions between the protein and the resin. | Include a wash step with a buffer containing a mild non-ionic detergent before elution. | |
| Contamination with Non-target Proteins | Inadequate washing. | Increase the wash volume (e.g., to 10-20 CV) to ensure all non-specifically bound proteins are removed. |
| Non-specific ionic interactions. | Ensure the salt concentration in the binding and wash buffers is sufficient (at least 0.5 M NaCl).[4] |
Table 3: Common Troubleshooting Scenarios in this compound Sepharose Chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Trypsin - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Crystal structure of a clip‐domain serine protease and functional roles of the clip domains | The EMBO Journal [link.springer.com]
- 8. PDB-101: Molecule of the Month: Trypsin [pdb101.rcsb.org]
- 9. proteopedia.org [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Serine proteases and protease-activated receptors signaling in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thrombin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Benzamidine in Protein Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamidine is a reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] In the field of protein crystallography, its primary application is to prevent proteolytic degradation of the target protein, which can otherwise hinder or prevent the growth of well-ordered crystals. By binding to the active site of contaminating or auto-proteolytic proteases, this compound stabilizes the protein of interest, increasing the likelihood of successful crystallization. These application notes provide a comprehensive overview of the use of this compound in protein crystallography, including its applications, quantitative data from case studies, and detailed experimental protocols.
Principle of Action
This compound mimics the side chains of arginine and lysine, which are the canonical substrates for trypsin-like serine proteases. This structural similarity allows it to bind to the S1 specificity pocket of these enzymes, blocking their catalytic activity. This inhibition is crucial during protein purification and crystallization, where endogenous or co-purified proteases can lead to sample heterogeneity and failure to crystallize.
Applications in Protein Crystallography
The use of this compound in protein crystallography is primarily focused on, but not necessarily limited to, the following applications:
-
Inhibition of Proteolysis: The most common application is to prevent the degradation of the target protein by serine proteases. This is particularly important for proteins that are prone to proteolysis or when working with expression systems that may have contaminating proteases.
-
Co-crystallization Ligand: this compound can be used as a co-ligand to obtain a protein-inhibitor complex structure. This is valuable for understanding the binding mode of inhibitors and for structure-based drug design.
-
Facilitating Crystallization: In some cases, the binding of this compound can induce a more rigid conformation in the protein, which may promote the formation of crystal contacts and lead to better-quality crystals.
-
Crystal Soaking and Ligand Displacement: Crystals of a protein co-crystallized with this compound can sometimes be soaked in a solution containing a different ligand. If the new ligand has a higher affinity, it can displace this compound, allowing for the structure determination of the new complex without the need to find new crystallization conditions.[2]
Quantitative Data from Case Studies
The following tables summarize quantitative data from published studies where this compound was used in protein crystallization.
| Protein | Organism | This compound Concentration (Purification) | This compound Concentration (Crystallization) | Crystal Dimensions | Resolution (Å) | PDB ID |
| MASP-1 | Homo sapiens | 1 mM | 20 mM | up to 0.2 x 0.2 x 2 mm | 2.55 | Not specified in the initial report |
| Trypsin | Salmo salar | Not specified | Not specified (co-crystallized) | Not specified | 1.82 | Not specified in the initial report |
| Trypsin | Bos taurus | Not specified | Not specified (co-crystallized) | Not specified | 1.50 | 1BTY[3] |
| Trypsin | Bos taurus | Not specified | Not specified (co-crystallized) | Not specified | 1.74 | 3ATL |
| Trypsin | Bos taurus | Not specified | Not specified (co-crystallized) | Not specified | 1.32 | 2OXS[4] |
| Thrombin | Bos taurus | Not specified | Not specified (co-crystallized) | Not specified | 2.3 | Not specified in the initial report |
| Urokinase | Homo sapiens | Not specified | Not specified (co-crystallized) | Not specified | 2.1 - 2.6 | 1F5K, 1F5L, 1F92 |
| Factor XIa (mutant) | Homo sapiens | Not specified | Not specified (co-crystallized) | Not specified | Not specified | 1ZHM, 1ZHP, 1ZHR |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound hydrochloride is soluble in water. For crystallization purposes, it is recommended to prepare a fresh, sterile-filtered stock solution.
Materials:
-
This compound hydrochloride
-
High-purity water or a suitable buffer
-
Sterile syringe filter (0.22 µm)
Protocol:
-
Weigh out the desired amount of this compound hydrochloride.
-
Dissolve it in high-purity water or your buffer of choice to a final concentration of 1 M. Gentle heating may be required to fully dissolve the compound.
-
Filter the solution through a 0.22 µm sterile filter to remove any particulates.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 1: Co-crystallization with this compound
This protocol is suitable for proteins that are known or suspected to be serine proteases, or for proteins that are prone to degradation by contaminating serine proteases.
Workflow for Co-crystallization with this compound
Caption: Co-crystallization workflow with this compound.
Procedure:
-
Protein Preparation: Purify the target protein to homogeneity. The final buffer should be compatible with crystallization.
-
Complex Formation:
-
Add this compound hydrochloride from a stock solution to the purified protein solution to a final concentration typically ranging from 1 mM to 20 mM.[5] The optimal concentration may need to be determined empirically.
-
Incubate the protein-benzamidine mixture on ice or at 4°C for at least 30 minutes to allow for binding.
-
-
Crystallization Screening:
-
Set up crystallization trials using standard methods such as hanging drop or sitting drop vapor diffusion.
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives).
-
-
Optimization:
-
Once initial crystal hits are identified, optimize the conditions by varying the concentrations of the precipitant, protein, and this compound, as well as the pH.
-
-
Crystal Harvesting and Data Collection:
-
Harvest the crystals and cryo-protect them if necessary before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data.
-
Protocol 2: Crystal Soaking with this compound
This protocol is useful when you have already obtained crystals of your protein in the absence of this compound but suspect that the crystal quality could be improved by its presence, or if you wish to obtain a complex structure without re-screening for crystallization conditions.
Workflow for Crystal Soaking with this compound
Caption: Crystal soaking workflow with this compound.
Procedure:
-
Apo-Crystal Growth: Grow crystals of the target protein under previously optimized conditions.
-
Preparation of Soaking Solution:
-
Prepare an "artificial mother liquor" that mimics the composition of the reservoir solution from the successful crystallization condition.
-
Add this compound hydrochloride to the artificial mother liquor to the desired final concentration (e.g., 1-20 mM).
-
-
Soaking:
-
Carefully transfer a protein crystal from its growth drop to a drop of the soaking solution.
-
Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours. The optimal soaking time should be determined empirically, as prolonged soaking can sometimes damage the crystal.
-
-
Crystal Harvesting and Data Collection:
-
If cryo-protection is required, briefly transfer the soaked crystal to a cryo-protectant solution that also contains this compound at the same concentration.
-
Harvest the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data.
-
Logical Relationships and Considerations
The decision to use this compound and the choice of methodology depend on several factors. The following diagram illustrates the decision-making process.
Decision Tree for Using this compound in Protein Crystallization
Caption: Decision-making for this compound use.
Conclusion
This compound is a valuable tool in the protein crystallographer's toolkit, particularly for serine proteases. Its ability to inhibit proteolysis can significantly improve sample homogeneity and the chances of obtaining high-quality crystals. The provided protocols for co-crystallization and soaking offer a starting point for incorporating this compound into your crystallization strategy. As with any aspect of protein crystallization, empirical optimization of concentrations and incubation times is often necessary to achieve the best results.
References
- 1. Crystals of the urokinase type plasminogen activator variant beta(c)-uPAin complex with small molecule inhibitors open the way towards structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutation of surface residues to promote crystallization of activated factor XI as a complex with this compound: an essential step for the iterative structure-based design of factor XI inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Benzamidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamidine is a competitive, reversible inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[1][2] In cell culture applications, it is primarily utilized to prevent the proteolytic degradation of proteins of interest, particularly during cell lysis and protein extraction. However, its effects on living cells are also a subject of investigation, with studies exploring its influence on cell proliferation and signaling pathways.[3][4] These notes provide a comprehensive guide to using this compound in cell culture, including recommended working concentrations, protocols for cytotoxicity assessment and treatment, and an overview of its potential effects on cellular processes.
Mechanism of Action
This compound functions by binding to the active site of serine proteases, preventing them from cleaving their target proteins.[2] The amidine group of this compound mimics the side chain of arginine, a common substrate for trypsin-like serine proteases, allowing it to fit into the enzyme's specificity pocket. This interaction is reversible, meaning that the inhibitor can dissociate from the enzyme.[1][5]
Applications in Cell Culture
-
Protease Inhibition in Cell Lysates: The most common application of this compound is in lysis buffers to protect proteins from degradation by proteases released from subcellular compartments upon cell disruption.
-
Studying the Role of Serine Proteases: By inhibiting serine protease activity, this compound can be used as a tool to investigate the physiological roles of these enzymes in various cellular processes, such as cell signaling, migration, and apoptosis.[4]
-
Potential Therapeutic Agent: Some this compound derivatives have been investigated for their anti-cancer properties, suggesting a potential role for this class of compounds in drug development.[3]
Data Presentation
Table 1: Working Concentrations of this compound for Protease Inhibition
| Application | Recommended Concentration | Reference |
| General Protease Inhibition in Lysates | ~1 mM | [6][7] |
| Protease Inhibition from Yeast Lysates | 0.5 - 4.0 mM | [7] |
Table 2: Inhibition Constants (Ki) of this compound for Various Serine Proteases
| Enzyme | Ki Value | Reference | | :--- | :--- |[2] | | Trypsin | 35 µM |[2] | | Plasmin | 350 µM |[2] | | Thrombin | 220 µM |[2] |
Table 3: Cytotoxicity Data for this compound Derivatives (for reference)
| Compound | Cell Line | IC50 | Reference |
| Novel this compound Analogues | HEK 293 | Weak cytotoxicity at 7.81 µg/mL | [8] |
| NCDDNB (a benzamide (B126) derivative) | CWR-22 (prostate cancer) | 2.5 µM | [9] |
| NCDDNB (a benzamide derivative) | PC-3 (prostate cancer) | 2.5 µM | [9] |
| NCDDNB (a benzamide derivative) | DU-145 (prostate cancer) | 6.5 µM | [9] |
| NCDDNB (a benzamide derivative) | HS-5 (bone marrow) | 25 µM | [9] |
Note: The cytotoxicity of this compound hydrochloride itself can vary significantly between cell lines and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound hydrochloride (M.W. 156.61 g/mol ).
-
Solvent: Dissolve this compound hydrochloride in sterile distilled water or a buffer of choice (e.g., PBS). It is also soluble in ethanol (B145695) and DMSO.[10]
-
Concentration: Prepare a stock solution of 100 mM (15.66 mg/mL).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.
-
Storage: Store the stock solution in aliquots at -20°C. This compound solutions are sensitive to oxidation, and it is recommended to prepare fresh solutions for long-term experiments.[7]
Protocol 2: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be broad initially (e.g., 10 µM to 10 mM) to identify the toxic range.
-
Incubation: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Treatment of Cultured Cells with this compound for Downstream Analysis
-
Cell Culture: Culture the cells of interest to the desired confluency (typically 60-70%).[11]
-
Treatment: Based on the cytotoxicity data, choose a non-toxic or sub-lethal concentration of this compound for your experiment. Dilute the this compound stock solution directly into the cell culture medium to the final desired concentration.
-
Long-Term Treatment: For long-term experiments (several days), it is crucial to maintain a consistent concentration of the compound. This can be achieved by performing partial media changes (e.g., replacing 50% of the media with fresh media containing the appropriate concentration of this compound) every 2-3 days.[11]
-
Downstream Analysis: After the treatment period, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze changes in protein expression levels.
-
RT-qPCR: To study changes in gene expression.[3]
-
Enzyme Activity Assays: To assess the activity of specific serine proteases.
-
Cell Cycle Analysis: To investigate effects on cell proliferation.[9]
-
Apoptosis Assays: To determine if the treatment induces programmed cell death.[9]
-
Visualizations
Caption: Potential mechanism of this compound action on a cell signaling pathway.
Caption: Experimental workflow for studying the effects of this compound in cell culture.
References
- 1. Benzydamine Bactericidal Effect Results from a Permanent Cell Membrane Lesion [gavinpublishers.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of this compound derivatives on Ha-ras-1 mRNA accumulation in a Chinese hamster cell line transformed with the activated human T24 Ha-ras-1 oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of this compound against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 6. This compound hydrochloride hydrate [himedialabs.com]
- 7. ベンズアミジン 塩酸塩 水和物 ≥99% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. Synthesis, Characterization and Biological Evaluation of Novel this compound Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Benzamidine as a Serine Protease Inhibitor in Tissue Extracts
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzamidine Concentration for Specific Proteases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing benzamidine concentration in protease inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive, reversible inhibitor of serine proteases.[1][2] Its chemical structure mimics the side chain of arginine, allowing it to bind to the active site of trypsin-like serine proteases and prevent the binding of the natural substrate.[3][4]
Q2: What is a typical starting concentration for this compound?
A2: A general starting concentration for protease inhibition is approximately 1 mM.[5][6] However, for specific proteases or in complex biological samples like yeast lysates, a range of 0.5 mM to 4.0 mM may be necessary.[2] The optimal concentration should always be determined empirically for your specific experimental conditions.
Q3: Is this compound stable in solution?
A3: this compound hydrochloride is sensitive to oxidation.[2] It is highly recommended to prepare solutions fresh before each use in degassed water.[2] While frozen aliquots may be stable for a short period if stored under an inert gas, fresh preparation is optimal.[5]
Q4: Can I use this compound in combination with other protease inhibitors?
A4: Yes, this compound can be used in combination with other protease inhibitors to create a broader spectrum of inhibition. For example, it can be used with PMSF, which is an irreversible serine protease inhibitor.[2][7] This combination can be particularly effective, though it's important to determine if it provides a significant advantage over using PMSF alone in your specific application.[2]
Q5: What are some common off-target effects of this compound?
A5: While this compound is relatively specific for serine proteases, off-target effects can occur, especially at high concentrations.[8] In complex systems like cell lysates, it's crucial to differentiate between the effects of inhibiting the target protease and potential unintended interactions with other proteins.[8] If you observe unexpected cellular phenotypes, it may be due to off-target effects.[8]
Data Presentation: this compound Inhibition Constants (Ki)
The following table summarizes the inhibition constants (Ki) of this compound for several common serine proteases. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Protease | Ki Value (µM) |
| Trypsin | 35[9][10], 19-21[11] |
| Thrombin | 220[9][10], 320[11] |
| Plasmin | 350[9][10] |
| Tryptase | 20[11] |
| uPA (urokinase-type plasminogen activator) | 97[11] |
| Factor Xa | 110[11] |
| tPA (tissue-type plasminogen activator) | 750[11] |
Experimental Protocols
Protocol: Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol outlines a general method for determining the IC50 of this compound for a specific protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified protease of interest
-
This compound hydrochloride
-
Specific chromogenic or fluorogenic substrate for the protease
-
Assay buffer (optimized for the specific protease, e.g., Tris-HCl or HEPES)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound hydrochloride in the assay buffer to create a high-concentration stock solution (e.g., 100 mM).
-
Prepare serial dilutions of this compound: Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations. This range should span several orders of magnitude around the expected IC50 (e.g., from 1 µM to 10 mM).
-
Prepare the enzyme solution: Dilute the protease to a working concentration in the assay buffer. This concentration should be kept constant across all wells.
-
Set up the assay plate:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the different concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor (enzyme only) and a blank well with no enzyme (buffer only).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction: Add a fixed volume of the substrate solution to each well to start the enzymatic reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) of the enzyme for that substrate.
-
Monitor the reaction: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period. The wavelength should be appropriate for the specific substrate used.
-
Calculate the initial reaction rates: Determine the initial velocity (V₀) of the reaction for each this compound concentration from the linear portion of the progress curves.
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 is the concentration of this compound that results in a 50% reduction in enzyme activity.[12]
Mandatory Visualizations
Caption: Mechanism of competitive inhibition of serine proteases by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide
Problem 1: Incomplete or no inhibition of protease activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00524H [pubs.rsc.org]
- 4. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. tribioscience.com [tribioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound (PD051080, PXXJHWLDUBFPOL-UHFFFAOYSA-N) [probes-drugs.org]
- 12. courses.edx.org [courses.edx.org]
Technical Support Center: Benzamidine Removal After Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing benzamidine from protein samples after purification.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my purified protein sample?
A1: this compound is a reversible competitive inhibitor of serine proteases.[1] While it is crucial during cell lysis and purification to prevent proteolytic degradation of your target protein, its presence can interfere with downstream applications.[2] For instance, it can affect enzyme activity assays, structural studies, and other functional analyses where the native activity of the protein is under investigation.
Q2: What are the common methods for removing this compound?
A2: The most common and effective methods for removing small molecules like this compound from protein solutions are dialysis, diafiltration (ultrafiltration), and size-exclusion chromatography (gel filtration).[3][4] Each method leverages the size difference between the larger protein and the small this compound molecule.
Q3: How do I choose the best method for my experiment?
A3: The choice of method depends on several factors, including your sample volume, protein concentration, desired final buffer, and the required speed of removal. The flowchart below provides a decision-making guide.
Troubleshooting Guides
Problem 1: My protein is unstable or precipitating during this compound removal.
-
Possible Cause: The buffer composition after this compound removal is not optimal for your protein's stability.
-
Solution:
-
Optimize Buffer Conditions: Ensure the final buffer has the appropriate pH, ionic strength, and any necessary stabilizing agents (e.g., glycerol, low concentrations of non-ionic detergents).
-
Gentle Method: For sensitive proteins, diafiltration can be a gentler method than dialysis as it can be performed more quickly.[5]
-
Temperature Control: Perform the removal process at 4°C to minimize protein degradation and aggregation.
-
Problem 2: I still detect this compound in my sample after removal.
-
Possible Cause: The removal process was not efficient enough.
-
Solution:
-
Increase Buffer Exchange Volume (Dialysis/Diafiltration): For dialysis, use a dialysate volume that is at least 200-500 times the sample volume and perform multiple buffer changes.[2][6] For diafiltration, use 3-5 times the sample volume of exchange buffer to achieve ≥99% buffer exchange.[3]
-
Increase Dialysis Time: Allow sufficient time for equilibrium to be reached. A common procedure involves two buffer changes of 1-2 hours each, followed by an overnight dialysis.[6]
-
Optimize Chromatography Parameters (SEC): Ensure the column bed volume is sufficient for good separation between your protein and this compound. A larger bed volume will provide better resolution.
-
Data Presentation: Comparison of this compound Removal Methods
| Parameter | Dialysis | Diafiltration (Ultrafiltration) | Size-Exclusion Chromatography (SEC) |
| Principle | Passive diffusion across a semi-permeable membrane.[2][6] | Convective transport through a semi-permeable membrane driven by pressure.[3][7] | Separation based on molecular size as molecules pass through a porous resin.[4] |
| Typical Sample Volume | 0.1 to 500 mL[8] | Can be scaled from <1 mL to several liters.[7] | Typically smaller volumes, dependent on column size. |
| Processing Time | Slow (hours to overnight)[3] | Fast[3] | Fast[3] |
| Buffer Consumption | High (200-500x sample volume per exchange)[2][3] | Low (3-5x sample volume for >99% exchange)[3] | Low to Medium |
| Protein Concentration | Sample dilution can occur (usually <50%).[8] | Can be used to concentrate the sample.[5][9] | Sample is diluted during elution. |
| Ease of Use | Simple setup.[3] | Requires a centrifugal or pressure-driven device.[7] | Requires a chromatography system or spin columns.[4] |
Mechanism of this compound Action and Rationale for Removal
This compound acts as a competitive inhibitor by binding to the active site of serine proteases, such as trypsin. Its positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to fit into the specificity pocket of these enzymes and prevent the binding of the natural substrate. This interaction is reversible. The diagram below illustrates this mechanism and the necessity for its removal for downstream functional studies.
Experimental Protocols
Protocol 1: this compound Removal by Dialysis
This protocol is suitable for sample volumes of 0.1 to 500 mL and is effective for buffer exchange and removal of small molecules.[8]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for most proteins, to ensure retention of the protein while allowing this compound to diffuse out.[10]
-
Dialysis clamps.
-
Dialysis buffer (the desired final buffer for your protein), cooled to 4°C.
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer.
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions. This usually involves soaking in distilled water or buffer.[10]
-
Load the Sample: Secure one end of the tubing with a clamp. Pipette your protein sample into the open end of the tubing, leaving some space at the top.
-
Seal the Tubing: Remove excess air and seal the second end with another clamp.
-
Dialysis: Place the sealed dialysis bag into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200-500 times the volume of your sample.[2][6]
-
Stirring: Place a stir bar in the beaker and put it on a stir plate at a low speed at 4°C. Gentle stirring ensures a continuous concentration gradient.[10]
-
Buffer Changes:
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Open one end and pipette the protein sample into a clean tube.
Protocol 2: this compound Removal by Diafiltration (Discontinuous)
This protocol is faster than dialysis and allows for simultaneous concentration of the protein sample. It is suitable for a wide range of sample volumes.
Materials:
-
Centrifugal ultrafiltration device (e.g., Amicon® Ultra) with an appropriate MWCO.
-
Exchange buffer (your desired final buffer), cooled to 4°C.
-
Centrifuge with a rotor compatible with the ultrafiltration device.
Procedure:
-
Choose the Device: Select a centrifugal device with a volume capacity suitable for your sample and a MWCO that is significantly smaller than the molecular weight of your protein (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Load the Sample: Add your protein sample to the filter unit of the device.
-
First Concentration Step: Centrifuge the device according to the manufacturer's instructions until the sample volume is reduced to a desired level (e.g., 10-20% of the original volume). The filtrate contains the removed this compound.
-
Dilution: Add the exchange buffer to the concentrated sample in the filter unit, bringing the volume back to the original sample volume. Gently mix.
-
Repeat: Repeat the concentration and dilution steps 3-4 more times. Using 3-5 times the initial sample volume of exchange buffer will result in ≥99% buffer exchange.[3]
-
Final Concentration and Recovery: After the final dilution and concentration step, you can concentrate the sample to your desired final volume. Recover the concentrated, this compound-free protein sample from the filter unit.
References
- 1. researchgate.net [researchgate.net]
- 2. Dialysis Methods for Protein Research | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. Buffer Exchange [sartorius.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
benzamidine precipitation in cold buffer
Welcome to the technical support center for benzamidine-related laboratory inquiries. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively using this compound as a protease inhibitor and avoiding common issues such as precipitation in cold buffers.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitating out of solution, particularly in cold buffers used during protein purification.
Issue: White Precipitate Observed in My Lysis Buffer After Adding this compound and Cooling to 4°C.
Question: I prepared my lysis buffer (Tris-HCl, pH 7.5) with 1 mM this compound. It was clear at room temperature, but after placing it on ice, a white precipitate formed. What is causing this and how can I fix it?
Answer: This is a common issue driven by the temperature-dependent solubility of this compound hydrochloride. When the buffer is cooled, the solubility of this compound decreases, leading to precipitation, especially if the buffer is near its saturation point.
Here is a step-by-step approach to resolve this:
-
Initial Dissolution is Key: Ensure the this compound hydrochloride is fully dissolved in a small volume of buffer or water at room temperature before adding it to the final, cold buffer. Gentle warming can aid dissolution, but allow the solution to cool back to room temperature before assessing its clarity.[1]
-
Verify Final Concentration: While 1 mM is a standard working concentration for general protease inhibition, it may be too high for certain buffer compositions at low temperatures.[1][2] Consider if a lower concentration (e.g., 0.5 mM) would still be effective for your application.[1]
-
pH Check: The solubility of this compound can be influenced by pH.[3][4] Verify the final pH of your buffer after all components have been added. A significant shift in pH could reduce solubility.
-
Buffer Composition: High concentrations of other salts in your buffer can decrease the solubility of this compound through a "salting-out" effect. If your buffer has a high ionic strength, this might be a contributing factor.[5]
If the issue persists, consider preparing a more concentrated stock solution of this compound in water or a compatible organic solvent and adding smaller volumes to your cold buffer just before use.
Frequently Asked Questions (FAQs)
What is this compound and why is it used in protein purification?
This compound is a competitive, reversible inhibitor of trypsin and other trypsin-like serine proteases.[2][6] It is widely used in lysis buffers and during protein purification to prevent the degradation of the target protein by these endogenous proteases.[7][8]
What is the typical working concentration for this compound?
A concentration of approximately 1 mM is standard for general protease inhibition.[1][2] For inhibiting proteases from specific sources like yeast, a range of 0.5 to 4.0 mM may be used.[1]
How should I prepare and store this compound solutions?
It is highly recommended to prepare this compound solutions fresh for each use, as they can be sensitive to oxidation.[1] For a stock solution, dissolve this compound hydrochloride in water or a buffer at a higher concentration (e.g., 1 M in water). This stock should be stored in aliquots at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.[5]
What is the solubility of this compound hydrochloride?
This compound hydrochloride's solubility is dependent on the solvent and temperature. It is generally soluble in water and alcohols but has lower solubility in buffers with high salt concentrations.[1] Heating can help dissolve the compound.[1]
Can I use a different solvent to make my stock solution?
Yes, this compound hydrochloride is soluble in organic solvents like ethanol, DMSO, and DMF.[2][9] This can be an effective strategy to create a highly concentrated stock solution that can be diluted into your aqueous buffer, minimizing the risk of precipitation. Ensure the final concentration of the organic solvent in your buffer is low enough not to interfere with your protein's stability or downstream applications.[9]
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | pH | Approximate Solubility | Notes |
| Water | N/A | 50 mg/mL | Heating may be required for a clear solution.[1] |
| Ethanol | N/A | ~10 mg/mL | Can be used for preparing stock solutions.[2][9] |
| DMSO | N/A | ~25 mg/mL | Can be used for preparing stock solutions.[2][9] |
| DMF | N/A | ~25 mg/mL | Can be used for preparing stock solutions.[2][9] |
| PBS | 7.2 | ~3 mg/mL | This lower solubility highlights the effect of salts.[2][9] |
Experimental Protocols
Protocol: Preparation of a 1 M this compound HCl Aqueous Stock Solution
Materials:
-
This compound hydrochloride powder (MW: 156.61 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile filter
Procedure:
-
Weighing: Carefully weigh out 1.57 g of this compound hydrochloride powder.
-
Dissolving: Add the powder to a conical tube. Add approximately 8 mL of high-purity water.
-
Mixing: Mix the solution by vortexing or using a magnetic stirrer at room temperature until the powder is completely dissolved. The solution should be clear and colorless. If dissolution is slow, gentle warming (e.g., to 37°C) can be applied, but ensure the solution cools to room temperature before proceeding.
-
Volume Adjustment: Adjust the final volume to 10 mL with high-purity water.
-
Sterilization (Optional but Recommended): To prevent microbial growth during storage, sterile-filter the solution through a 0.22 µm filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the stock solution into sterile 1.5 mL microcentrifuge tubes in volumes appropriate for your experiments (e.g., 100 µL or 500 µL). Store the aliquots at -20°C. Aqueous solutions are not stable for long periods and should be prepared fresh daily if not frozen.[2]
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Diagram 2: Factors Influencing this compound Solubility
Caption: Key factors that influence the solubility of this compound in solution.
References
- 1. 苯甲脒 盐酸盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound hydrochloride | 1670-14-0 [chemicalbook.com]
- 3. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Benzamidine Solution Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation of benzamidine in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: Solid this compound hydrochloride is stable for at least four years when stored at room temperature.[1] For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound hydrochloride is soluble in water, ethanol, DMSO, and DMF.[1][4][5] For aqueous stock solutions, it is highly recommended to prepare them fresh for each use.[4][5] If storage is necessary, aliquot the solution and freeze it at -20°C for up to one month or -80°C for up to six months.[6][7] To minimize oxidation, it is advisable to purge the solvent with an inert gas and store the solution under nitrogen.[4][6]
Q3: Why is my aqueous this compound solution not recommended for long-term storage?
A3: Aqueous solutions of this compound are susceptible to degradation over time. We do not recommend storing aqueous solutions for more than one day.[1] The amidine group can be prone to hydrolysis, especially at non-optimal pH values, and the compound is also sensitive to oxidation.[4][5]
Q4: What is the solubility of this compound in common buffers?
A4: The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 3 mg/mL.[1] Solubility in other buffers may vary, and it is best to determine the solubility for your specific buffer system empirically.
Q5: How does pH affect the stability and solubility of this compound?
A5: The amidine group in this compound is basic. Therefore, in acidic to neutral pH, it will be protonated, which generally increases its solubility. In basic solutions (pH > 8), the free base form may be less soluble and could precipitate. While specific data on pH-dependent degradation kinetics is limited in the provided search results, compounds with amidine groups can be susceptible to hydrolysis under strongly acidic or basic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Possible Causes | Solutions |
| Precipitate forms in my this compound solution. | 1. The pH of the solution is too high (basic), causing the less soluble free base to precipitate.2. The concentration of this compound exceeds its solubility limit in the chosen buffer.3. The solution was stored improperly, leading to degradation and precipitation of byproducts. | 1. Adjust the pH of your solution to be slightly acidic or neutral (pH 5-7.4).2. Prepare a more dilute stock solution.3. Always prepare fresh aqueous solutions. If using a frozen stock, ensure it is fully thawed and vortexed before use. |
| I am not observing the expected level of protease inhibition. | 1. The this compound solution has degraded due to improper storage or age.2. The concentration of the active this compound in your solution is lower than calculated due to degradation.3. The pH of your assay buffer is affecting the stability or activity of this compound. | 1. Prepare a fresh solution of this compound for each experiment.[4][5]2. Verify the concentration of your this compound solution using a validated analytical method like HPLC.3. Ensure your assay buffer pH is within a stable range for this compound (typically pH 6-8). Include appropriate positive and negative controls in your assay. |
| My experimental results are inconsistent between batches of this compound solution. | 1. Degradation of the this compound stock solution over time.2. Inconsistent preparation of the this compound solution.3. Contamination of the stock solution. | 1. Prepare a fresh stock solution for each set of experiments.[4][5]2. Follow a standardized protocol for solution preparation, ensuring the solid is fully dissolved.3. Use sterile filtration (0.22 µm filter) for aqueous solutions to prevent microbial growth, especially if short-term storage at 4°C is unavoidable.[6] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | Room Temperature | ≥ 4 years[1] | Store in a cool, dry, well-ventilated area.[2][3] |
| Aqueous Stock Solution | -20°C | Up to 1 month[6] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Stock Solution | -80°C | Up to 6 months[6] | Aliquot to avoid freeze-thaw cycles. Store under nitrogen.[6] |
| Aqueous Working Solution | 4°C or Room Temperature | Not recommended (use within one day)[1] | Prepare fresh before use.[4][5] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility |
| Ethanol | ~10 mg/mL[1] |
| DMSO | ~25 mg/mL[1] |
| Dimethylformamide (DMF) | ~25 mg/mL[1] |
| PBS (pH 7.2) | ~3 mg/mL[1] |
| Water | 50 mg/mL (may require heating)[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
Objective: To prepare a 100 mM aqueous stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride (solid)
-
Nuclease-free water
-
Sterile, conical tubes (15 mL and 50 mL)
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
0.22 µm sterile syringe filter and syringe
Procedure:
-
Weigh out the required amount of this compound hydrochloride. For 10 mL of a 100 mM solution (MW: 156.6 g/mol ), you will need 156.6 mg.
-
Transfer the solid to a 15 mL conical tube.
-
Add approximately 8 mL of nuclease-free water.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming may be required.[4][5]
-
Once dissolved, bring the final volume to 10 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
For immediate use, dilute to the final working concentration.
-
If short-term storage is necessary, aliquot into smaller volumes in microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the degradation of this compound in an aqueous solution over time at a specific temperature and pH.
Materials:
-
This compound hydrochloride
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate buffer (e.g., phosphate (B84403) buffer) at the desired pH
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Solution Preparation: Prepare a this compound solution of known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to an appropriate concentration for HPLC analysis, and transfer it to an autosampler vial. This will serve as your time zero reference.
-
Incubation: Place the remaining solution in a temperature-controlled environment (e.g., 25°C).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution. Dilute each aliquot to the same concentration as the initial sample and transfer to autosampler vials.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient, for example, 5-95% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 229 nm[1]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the resulting line.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, Hydrochloride - CAS 1670-14-0 - Calbiochem | 199001 [merckmillipore.com]
Technical Support Center: Benzamidine Sepharose Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzamidine Sepharose columns for the purification and removal of serine proteases.
Frequently Asked Questions (FAQs)
Binding Issues
Q1: Why is my target serine protease not binding to the this compound Sepharose column?
A1: Several factors can prevent your target protein from binding effectively. Here are the most common causes and their solutions:
-
Incorrect Buffer Conditions: The pH and ionic strength of your sample and binding buffer are critical. For optimal binding, a pH between 7.4 and 8.0 is recommended.[1][2][3] High salt concentrations (at least 0.5 M NaCl) are often used to minimize ionic interactions that can interfere with specific binding.[1][2][3]
-
Column Not Equilibrated: The column must be fully equilibrated with the binding buffer to ensure the correct conditions for binding.
-
Presence of Competing Inhibitors: Your sample may contain other compounds that act as inhibitors for serine proteases and compete with the immobilized this compound.
-
Solution: If possible, remove these inhibitors from your sample before loading, for example, by dialysis or buffer exchange.[6]
-
-
Low Temperature: While binding is possible at 4°C, room temperature often yields good results.[1][2] The binding kinetics might be slower at lower temperatures.
-
Degraded Ligand: The this compound ligand can hydrolyze at pH values below 2 and above 8, which reduces the column's binding capacity.[4][10]
-
Solution: Avoid exposing the column to harsh pH conditions during use or cleaning. If you suspect ligand degradation, test the column's performance with a known standard.
-
Q2: How can I minimize non-specific binding of contaminant proteins?
A2: Non-specific binding is often due to ionic or hydrophobic interactions between proteins and the chromatography matrix.
-
Optimize Salt Concentration: Since this compound Sepharose can exhibit some ionic binding characteristics, using a salt concentration of at least 0.5 M NaCl in your binding and wash buffers is recommended to disrupt weak ionic interactions.[3][11]
-
Solution: If you still observe non-specific binding, you can include a wash step with an even higher salt concentration (e.g., 1.0 M NaCl) after sample loading and before elution.[11]
-
-
Add Non-ionic Detergents: For proteins that bind non-specifically due to hydrophobic interactions, adding a mild non-ionic detergent to the buffer can be helpful.
-
Solution: Consider adding up to 1% of a non-ionic detergent like Triton X-100 or Tween 20 to your wash buffer.
-
Elution & Recovery Issues
Q3: My target protein is not eluting from the column, or the recovery is very low. What should I do?
A3: Poor elution or low recovery can be caused by several factors, from overly strong binding to protein precipitation.
-
Inefficient Elution Conditions: The elution buffer may not be strong enough to disrupt the interaction between your protein and the this compound ligand.
-
Specific Elution: If using a competitive eluent like p-aminothis compound, ensure its concentration is sufficient (e.g., 20 mM).[1][4]
-
Non-Specific Elution (Low pH): Elution with a low pH buffer (e.g., 0.05 M glycine, pH 3.0) is common.[10] However, some proteins may require a lower pH to elute. Be aware that your protein must be stable at this low pH.
-
Solution: Immediately neutralize the eluted fractions by collecting them into tubes containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 9.0) to prevent denaturation.[4][11] If low pH is ineffective, consider using chaotropic agents like 6 M Guanidine-HCl as an alternative.[2]
-
-
Protein Precipitation: The eluted protein may precipitate on the column or in the collection tubes, especially if the elution conditions are harsh (e.g., very low pH).
-
Solution: Modify the elution buffer to improve protein stability. This could involve including additives like glycerol (B35011) (up to 20%) or changing the salt concentration. Perform a cleaning-in-place (CIP) procedure to remove any precipitated protein from the column.
-
-
Proteolytic Degradation: The sample may contain proteases that are not inhibited by this compound, which could be degrading your target protein.
-
Strong Interaction with High-Capacity Resins: For some proteins, high-capacity resins like this compound Sepharose 4 Fast Flow (high sub) can lead to very strong interactions that make elution difficult and may reduce recovery.[10]
-
Solution: Consider switching to a low-substitution resin, such as this compound Sepharose 4 Fast Flow (low sub), which is designed to balance capacity with higher purity and recovery.[10]
-
Column Maintenance & Performance
Q4: The flow rate of my column is very slow, or it appears to be clogged. What is the cause?
A4: Reduced flow rate is typically due to clogging or compression of the resin bed.
-
Particulates in Sample: The sample may contain cell debris or precipitated protein that is clogging the top of the column.
-
Solution: Always clarify your sample by centrifugation and/or filtration (using a 0.22 µm or 0.45 µm filter) before loading it onto the column.[5]
-
-
Improperly Packed Column: A poorly packed column can lead to poor flow characteristics.
-
Solution: If you are packing your own column, ensure you follow the manufacturer's protocol carefully to create a homogenous, stable bed.[5]
-
-
Precipitated Proteins or Lipids: Over time, denatured proteins or lipids can build up on the column.
-
Microbial Growth: If the column is stored improperly, microbial growth can occur and lead to clogging.
-
Solution: Store the column in 20% ethanol (B145695) at 4°C to 8°C to prevent microbial growth.[1][4]
-
Q5: How should I regenerate and store my this compound Sepharose column?
A5: Proper regeneration and storage are crucial for maintaining the column's performance and lifespan.
-
Regeneration: After each run, the column should be regenerated to remove any remaining bound substances.
-
Protocol: A common regeneration procedure involves washing with 2-3 bed volumes of alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M sodium acetate (B1210297), 0.5 M NaCl, pH 4.5) buffers.[1][2] This cycle should be repeated 3 times, followed by re-equilibration with binding buffer.
-
-
Cleaning-In-Place (CIP): For more stubborn contaminants like denatured proteins or lipids, a more stringent CIP is needed.
-
Protocol: Wash the column with a solution of guanidine (B92328) hydrochloride to remove precipitated substances or with a non-ionic detergent for hydrophobically bound molecules.[10][13]
-
-
Storage: To prevent microbial growth and maintain the stability of the ligand, proper storage is essential.
Data & Parameters
Table 1: Characteristics of this compound Sepharose Media
| Feature | This compound Sepharose 4 Fast Flow (high sub) | This compound Sepharose 4 Fast Flow (low sub) | This compound Sepharose 6B |
| Matrix | Highly cross-linked 4% agarose | Highly cross-linked 4% agarose | 6% agarose |
| Average Particle Size | 90 µm | 90 µm | 90 µm |
| Ligand Density | ≥ 12 µmol/mL medium | 6-10 µmol/mL medium | ~7 µmol/mL medium |
| Binding Capacity | ≥ 35 mg trypsin/mL medium | ~25 mg trypsin/mL medium | ~13 mg trypsin/mL medium |
| Recommended Flow Rate | 30–300 cm/h | 150–250 cm/h | < 75 cm/h |
| Long-Term pH Stability | 2–8 | 2–8 | 3–11 |
| Short-Term pH Stability | 1–9 | 1–9 | 2–13 |
Data compiled from multiple sources.[1][4][10][13][14][15]
Table 2: Recommended Buffer Compositions
| Buffer Type | Purpose | Recommended Composition |
| Binding Buffer | Sample application and column wash | 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4 - 8.0 |
| Elution Buffer (Low pH) | Non-specific elution of target protein | 0.05 M Glycine-HCl, 0.5 M NaCl, pH 3.0 |
| Elution Buffer (Competitive) | Specific elution of target protein | 20 mM p-aminothis compound in binding buffer |
| Regeneration Buffers | Column regeneration after each use | High pH: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5Low pH: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5 |
| Storage Solution | Long-term storage | 20% Ethanol in 0.05 M Acetate Buffer, pH 4.0 |
Data compiled from multiple sources.[1][2][3][4][10]
Experimental Protocols
Protocol 1: Standard Purification of a Serine Protease
-
Column Preparation: Equilibrate the this compound Sepharose column with 5-10 column volumes of Binding Buffer (0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4).
-
Sample Preparation: Clarify the sample by centrifuging at 10,000 x g for 15 minutes, followed by filtration through a 0.45 µm filter. Ensure the sample is in the Binding Buffer.
-
Sample Application: Load the prepared sample onto the column at a controlled flow rate. A lower flow rate can increase binding efficiency.[8]
-
Wash: Wash the column with 5-10 column volumes of Binding Buffer, or until the UV absorbance (A280) of the effluent returns to baseline. This removes unbound proteins.
-
Elution: Elute the bound serine protease using one of the following methods:
-
Low pH Elution: Apply Elution Buffer (0.05 M Glycine-HCl, 0.5 M NaCl, pH 3.0) and collect fractions. Immediately neutralize the fractions by collecting them into tubes containing 60-200 µL of 1 M Tris-HCl, pH 9.0, per mL of fraction.[4][11]
-
Competitive Elution: Apply Competitive Elution Buffer (20 mM p-aminothis compound in Binding Buffer) and collect fractions.[4]
-
-
Analysis: Analyze the collected fractions for protein content and activity using appropriate assays (e.g., SDS-PAGE, enzymatic activity assays).
Protocol 2: Column Regeneration
-
Wash the column with 3-5 column volumes of binding buffer.
-
Perform three cycles of alternating pH washes:
-
Re-equilibrate the column with 5-10 column volumes of binding buffer for immediate reuse, or proceed to the storage protocol.
Visual Guides
Caption: General workflow for serine protease purification.
Caption: Troubleshooting flowchart for binding issues.
Caption: Troubleshooting flowchart for low recovery issues.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. prep-hplc.com [prep-hplc.com]
- 3. macs.yilimart.com [macs.yilimart.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. Characteristics of Glutathione Sepharose and HiTrap® this compound FF (High Sub) Media and Columns [sigmaaldrich.com]
- 9. Troubleshooting Purification Methods [sigmaaldrich.com]
- 10. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. prep-hplc.com [prep-hplc.com]
- 14. This compound Sepharose 6B - Creative BioMart [chromatography.creativebiomart.net]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
Validation & Comparative
A Comparative Analysis of Benzamidine and Aprotinin as Serine Protease Inhibitors
In the landscape of biochemical research and drug development, the effective inhibition of protease activity is a critical tool for studying cellular processes and developing therapeutic interventions. Among the most widely utilized protease inhibitors are benzamidine and aprotinin (B3435010), both recognized for their potent activity against serine proteases. This guide provides an objective comparison of their effectiveness, supported by experimental data, detailed protocols, and a visualization of a key signaling pathway they modulate.
Data Presentation: A Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is quantitatively expressed by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce a 50% reduction in enzyme activity. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus, greater potency. The following table summarizes the reported Kᵢ values for this compound and aprotinin against a panel of common serine proteases.
| Target Protease | This compound Kᵢ | Aprotinin Kᵢ |
| Trypsin | 35 µM[1] | 0.06 pM |
| Plasmin | 350 µM[1] | 4.0 nM |
| Thrombin | 220 µM[1] | Not a primary inhibitor |
| Chymotrypsin | - | 9 nM |
| Kallikrein (plasma) | - | 30 nM; 100 nM |
| Kallikrein (tissue) | - | 1 nM |
Note: The Kᵢ values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols: Determining Inhibitor Effectiveness
The determination of an inhibitor's Kᵢ value is crucial for its characterization. Below are detailed methodologies for assessing the inhibitory activity of compounds like this compound and aprotinin against a model serine protease, trypsin.
Spectrophotometric Trypsin Inhibition Assay
This assay quantifies the enzymatic activity of trypsin by measuring the rate of hydrolysis of a chromogenic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). The release of p-nitroaniline results in an increase in absorbance at 405 nm.
Materials:
-
Enzyme: Trypsin from bovine pancreas[2]
-
Substrate: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)[2]
-
Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂[2]
-
Inhibitors: this compound hydrochloride, Aprotinin
-
Instrumentation: Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of BAPNA in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the inhibitor (this compound or aprotinin) in the assay buffer.
-
In a 96-well plate or cuvettes, add the assay buffer, the inhibitor dilution, and the trypsin solution. Incubate for a pre-determined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the BAPNA substrate.
-
Continuously monitor the increase in absorbance at 405 nm over time.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
The Kᵢ value is determined by plotting the reaction velocities against a range of substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between an enzyme and its inhibitor. This method was validated using the trypsin-benzamidine interaction as a model system.[3]
Materials:
-
Enzyme: Trypsin
-
Inhibitor: this compound
-
Substrate: A suitable trypsin substrate
-
Buffer: Degassed buffer appropriate for the enzyme and inhibitor
-
Instrumentation: Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of trypsin in the sample cell of the calorimeter.
-
Prepare a solution containing both the substrate and the inhibitor (this compound) in the injection syringe.
-
Initiate a series of injections of the substrate/inhibitor mixture into the trypsin solution.
-
The heat released or absorbed during the binding and enzymatic reaction is measured after each injection.
-
The resulting data is analyzed to simultaneously determine the binding affinity (Kₐ, the reciprocal of the dissociation constant Kₐ), enthalpy (ΔH), and stoichiometry (n) of the inhibitor-enzyme interaction, from which the Kᵢ can be derived. This single experiment can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[3]
Signaling Pathway: Serine Proteases and Protease-Activated Receptors (PARs)
Serine proteases like trypsin and thrombin can act as signaling molecules by cleaving and activating a specific class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[4][5] This activation triggers various downstream cellular responses. Inhibitors like this compound and aprotinin can modulate these signaling pathways by preventing the initial proteolytic activation of PARs.
Caption: Serine protease-mediated activation of PAR signaling and its inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. protocols.io [protocols.io]
- 3. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
AEBSF: A Superior Alternative to Benzamidine for Serine Protease Inhibition
In the landscape of serine protease inhibitors, 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF) is emerging as a more effective and reliable alternative to the traditionally used benzamidine. For researchers, scientists, and drug development professionals, the choice of an appropriate protease inhibitor is critical for preserving protein integrity during purification and analysis, as well as for studying the roles of proteases in complex biological processes. This guide provides an objective comparison of AEBSF and this compound, supported by experimental data, to inform the selection of the optimal inhibitor for your research needs.
Performance Comparison: AEBSF vs. This compound
AEBSF consistently demonstrates advantages over this compound in terms of its mechanism of action, stability, and lower toxicity profile. While both are effective inhibitors of serine proteases, their fundamental differences in chemical properties and inhibitory mechanisms have significant implications for experimental outcomes.
Key Distinguishing Features
| Feature | AEBSF (Pefabloc SC®) | This compound |
| Mechanism of Action | Irreversible | Reversible, Competitive |
| Solubility in Water | High (200 mg/mL)[1] | Moderate (50 mg/mL with heating)[2][3][4] |
| Stability in Aqueous Solution | Stable for extended periods, especially at pH < 7[5] | Prone to oxidation; fresh solutions recommended[2][3][6] |
| Toxicity | Lower toxicity[7] | Higher toxicity (Intraperitoneal LD50 in mouse: 580 mg/kg) |
| Typical Working Concentration | 0.1 - 1.0 mM[1] | 0.5 - 4.0 mM[6] |
Inhibitory Potency
A direct comparison of the inhibitory potency of AEBSF and this compound is challenging due to the lack of studies performing head-to-head comparisons under identical experimental conditions. The available data on their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) come from various sources and are presented below. It is crucial to consider that these values are highly dependent on the specific protease, substrate, and assay conditions.
AEBSF IC50 Values (Determined at pH 7.0, 25°C after 15 minutes incubation) [5][8]
| Enzyme | IC50 (µM) |
| Trypsin | Data not consistently available in this format |
| Chymotrypsin | ~70 |
| Plasmin | ~8 |
| Thrombin | ~4 |
| Kallikrein | ~15 |
This compound Ki Values [9]
| Enzyme | Ki (µM) |
| Trypsin | 35 |
| Plasmin | 350 |
| Thrombin | 220 |
Delving into the Mechanisms of Action
The fundamental difference in how AEBSF and this compound inhibit serine proteases lies in their interaction with the enzyme's active site.
AEBSF is a sulfonyl fluoride that acts as an irreversible inhibitor.[1] It forms a stable, covalent bond with the hydroxyl group of the active site serine residue of the protease, leading to permanent inactivation of the enzyme.[1] In contrast, this compound is a reversible, competitive inhibitor.[10] It mimics the side chains of arginine and lysine, the natural substrates for many serine proteases, and binds non-covalently to the active site, thereby competing with the substrate for binding.[11]
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, we provide detailed methodologies for key experiments.
I. Determination of Inhibitory Potency (IC50)
This protocol outlines a general method for determining the IC50 of AEBSF and this compound against a serine protease of interest using a chromogenic substrate.
Materials:
-
Serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
AEBSF hydrochloride
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of AEBSF and this compound in the assay buffer.
-
In a 96-well plate, add increasing concentrations of either AEBSF or this compound. Include a control well with no inhibitor.
-
Add the serine protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
II. Assessment of Inhibitor Stability
This protocol allows for the comparison of the stability of AEBSF and this compound in an aqueous buffer over time.
Materials:
-
AEBSF hydrochloride
-
This compound hydrochloride
-
Aqueous buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Serine protease and corresponding substrate (from Protocol I)
-
Incubator or water bath
Procedure:
-
Prepare solutions of AEBSF and this compound in the aqueous buffer at a known concentration.
-
Incubate the inhibitor solutions at a specific temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each inhibitor solution.
-
Determine the remaining inhibitory activity of each aliquot using the IC50 determination protocol described above.
-
Plot the percentage of remaining inhibitory activity against time to compare the stability of the two inhibitors.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of AEBSF and this compound.
Relevance in Biological Pathways: The Coagulation Cascade
Serine proteases are integral to numerous physiological processes, including the blood coagulation cascade.[12][13][14][15] This pathway involves a series of zymogen activations, where inactive serine proteases are sequentially cleaved to become active enzymes, culminating in the formation of a fibrin (B1330869) clot.[12][14] Inhibitors like AEBSF and this compound can be valuable tools for studying the roles of specific serine proteases in this cascade and for developing antithrombotic therapies.
Conclusion
Based on the available data, AEBSF presents a compelling case as a superior alternative to this compound for the inhibition of serine proteases in a research setting. Its irreversible mechanism of action, high water solubility, enhanced stability in aqueous solutions, and lower toxicity profile contribute to more reliable and reproducible experimental results. While a direct, side-by-side comparison of inhibitory potency from a single study is currently lacking, the overall physicochemical and toxicological advantages of AEBSF make it a more robust and safer choice for a wide range of applications in biochemistry, cell biology, and drug development. Researchers are encouraged to perform their own comparative experiments using the provided protocols to determine the most suitable inhibitor for their specific experimental needs.
References
- 1. RTECS NUMBER-CV6170000-Chemical Toxicity Database [drugfuture.com]
- 2. ベンズアミジン 塩酸塩 水和物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound 99 1670-14-0 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. chromnet.net [chromnet.net]
- 11. This compound HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
- 12. Coagulation - Wikipedia [en.wikipedia.org]
- 13. CHEM 440 - The blood coagulation pathway [guweb2.gonzaga.edu]
- 14. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. innov-research.com [innov-research.com]
A Researcher's Guide to Validating Protease Inhibition: A Comparative Look at the Benzamidine Assay
For researchers, scientists, and professionals in drug development, the accurate validation of protease inhibition is a critical step in the discovery and characterization of novel therapeutics. Among the various methods available, the benzamidine assay has long been a staple for studying serine proteases. This guide provides an objective comparison of the this compound assay with other common protease inhibition assays, supported by experimental data and detailed protocols.
At a Glance: Comparing Protease Inhibition Assays
The selection of an appropriate assay for validating protease inhibition depends on several factors, including the type of protease, the nature of the inhibitor, required sensitivity, and throughput needs. Below is a summary of key quantitative parameters for the this compound assay and its alternatives.
| Assay Type | Principle | Typical Substrate(s) | Detection Method | Key Performance Metrics | Advantages | Disadvantages |
| This compound Assay | Competitive, reversible inhibition of serine proteases. | Chromogenic or fluorogenic substrates (e.g., TAME, BAPNA) | Spectrophotometry (absorbance) or Fluorometry | Ki, IC50 | Well-established, cost-effective, suitable for initial screening. | Limited to serine proteases, potential for interference from colored or fluorescent compounds. |
| FRET-based Assays | Cleavage of a peptide substrate linking a fluorophore and a quencher, leading to a fluorescence signal. | Custom-designed peptide substrates | Fluorescence (FRET) | Km, Vmax, Ki, IC50 | High sensitivity, suitable for high-throughput screening (HTS), adaptable to various proteases.[1] | Substrate design can be complex and expensive. |
| Colorimetric Assays (non-benzamidine) | Cleavage of a chromogenic substrate releases a colored product. | p-Nitroanilide (pNA) conjugated peptides | Spectrophotometry (absorbance) | Km, Vmax, Ki, IC50 | Simple, cost-effective, widely used. | Lower sensitivity compared to fluorescent assays, potential for color interference. |
| Fluorescence Polarization (FP) Assays | Change in the polarization of fluorescently labeled substrate upon cleavage. | Fluorescently labeled peptides or proteins | Fluorescence Polarization | Kd, IC50 | Homogeneous assay format, no separation step needed, suitable for HTS.[2] | Requires specialized equipment, can be sensitive to environmental changes. |
| Universal Protease Substrate Assays | Digestion of a labeled protein substrate (e.g., casein) releases a detectable molecule. | Resorufin-labeled casein, FITC-casein | Spectrophotometry or Fluorometry | Relative protease activity | Broad-spectrum applicability, useful for detecting general proteolytic activity. | Not specific to a particular protease, may not be suitable for detailed kinetic studies. |
| Mass Spectrometry (MS)-based Assays | Direct measurement of substrate cleavage and product formation. | Natural or synthetic peptides | Mass Spectrometry | Km, Vmax, Ki, IC50 | High specificity and sensitivity, label-free, can analyze complex mixtures. | Requires expensive instrumentation and specialized expertise. |
Delving Deeper: Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable experimental data. Below are methodologies for the this compound assay and a common alternative, the FRET-based assay.
Protocol 1: Validation of Trypsin Inhibition by this compound Assay
This protocol describes a typical experiment to determine the inhibitory effect of this compound on trypsin using Nα-p-Tosyl-L-arginine methyl ester (TAME) as a substrate.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
This compound hydrochloride
-
Nα-p-Tosyl-L-arginine methyl ester (TAME)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Spectrophotometer capable of measuring absorbance at 247 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of trypsin in Tris-HCl buffer.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
Prepare a stock solution of TAME in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add a fixed amount of trypsin solution to each well.
-
Add varying concentrations of the this compound solutions to the wells. Include a control well with no inhibitor.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the TAME substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at 247 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of TAME by trypsin leads to an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: FRET-based Assay for Protease Inhibition
This protocol outlines a general procedure for a FRET-based protease inhibition assay.
Materials:
-
Protease of interest
-
Specific FRET peptide substrate (containing a fluorophore and a quencher)
-
Test inhibitor compounds
-
Assay buffer (optimized for the specific protease)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Prepare a stock solution of the FRET peptide substrate in the assay buffer.
-
-
Assay Setup:
-
In a black, flat-bottom 96-well plate, add the protease solution to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a predetermined time to allow for enzyme-inhibitor interaction.
-
-
Initiate Reaction:
-
Add the FRET substrate solution to all wells.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
-
Visualizing the Mechanisms: Workflows and Pathways
Understanding the underlying biological processes and experimental procedures is enhanced through visualization.
Caption: Workflow of the this compound assay for protease inhibition.
This compound primarily inhibits serine proteases like trypsin and thrombin. These proteases play crucial roles in various signaling pathways, most notably the Protease-Activated Receptor (PAR) pathways.
Caption: Thrombin signaling via PAR1 and its inhibition by this compound.
References
A Head-to-Head Comparison of Benzamidine and Leupeptin for Protease Inhibition
For researchers, scientists, and drug development professionals navigating the critical choice of protease inhibitors, this guide provides an objective comparison of two widely used options: benzamidine and leupeptin (B1674832). Understanding their distinct mechanisms, target specificities, and optimal usage is paramount for preserving protein integrity during extraction, purification, and analysis.
This guide delves into the performance of this compound and leupeptin, supported by experimental data, to empower informed decisions in your research endeavors.
At a Glance: this compound vs. Leupeptin
| Feature | This compound | Leupeptin |
| Inhibitor Class | Synthetic, Reversible, Competitive | Natural (from Actinomycetes), Reversible, Competitive |
| Primary Target Proteases | Serine proteases (e.g., trypsin, thrombin, plasmin)[1][2][3] | Broad spectrum: Serine, Cysteine, and some Threonine proteases (e.g., trypsin, plasmin, cathepsins, calpain, papain)[4][5][6] |
| Mechanism of Action | Acts as a competitive inhibitor of trypsin-like serine proteases.[7] | Reversible inhibitor of serine and cysteine proteases.[5] |
| Molecular Weight | 156.6 g/mol (hydrochloride)[1] | 475.6 g/mol (hemisulfate)[8] |
| Typical Working Concentration | 1 mM | 1-10 µM |
| Cell Permeability | Not cell-permeable[9] | Generally considered not cell-permeable[4][6] |
| Solubility | Soluble in water, ethanol, DMSO, and DMF.[9] | Soluble in water, acetic acid, and DMF.[6] |
| Stability | Aqueous solutions are best prepared fresh. | Aqueous stock solutions are stable for about a week at 4°C and for a month at -20°C.[8] |
Delving Deeper: A Quantitative Comparison of Inhibitory Potency
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger inhibition. The following table summarizes the Ki values for this compound and leupeptin against a selection of common proteases. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Target Protease | This compound Ki | Leupeptin Ki |
| Trypsin | 35 µM[1] | 35 nM[4][5] |
| Plasmin | 350 µM[1] | 3.4 µM[4][5] |
| Thrombin | 220 µM[1] | - |
| Cathepsin B | - | 6 nM[5] |
| Calpain | - | 10 nM[5] |
| Kallikrein | - | 19 µM[5] |
Mechanisms of Action: A Visual Guide
To illustrate the inhibitory mechanisms of this compound and leupeptin, the following diagrams depict their interaction with the active site of a target protease.
Experimental Protocol: A Guide to Comparing Inhibitor Efficacy
To empirically determine the most effective inhibitor for your specific application, a direct comparison of their inhibitory activity against a protease of interest is recommended. The following protocol outlines a general procedure for a colorimetric in vitro protease inhibition assay.
Materials:
-
Purified protease of interest (e.g., Trypsin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
This compound hydrochloride
-
Leupeptin hemisulfate salt
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
DMSO or appropriate solvent for inhibitors
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and leupeptin in an appropriate solvent (e.g., water or DMSO) to create concentrated stock solutions (e.g., 100 mM for this compound, 10 mM for leupeptin).
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO).
-
-
Prepare Serial Dilutions of Inhibitors:
-
Perform serial dilutions of the this compound and leupeptin stock solutions in the assay buffer to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank: Assay buffer and substrate only.
-
Control (No Inhibitor): Assay buffer, protease, and substrate.
-
Test Wells: Assay buffer, protease, and a specific concentration of either this compound or leupeptin.
-
-
Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the protease activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) well.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce protease activity by 50%).
-
Conclusion: Making the Right Choice
The selection between this compound and leupeptin hinges on the specific requirements of the experiment.
-
This compound is a cost-effective and highly specific inhibitor for trypsin-like serine proteases. Its narrow target range can be advantageous when the goal is to selectively inhibit this class of enzymes without affecting other proteases.
-
Leupeptin offers a broader spectrum of inhibition, targeting serine, cysteine, and some threonine proteases. This makes it a valuable component of protease inhibitor cocktails designed to provide comprehensive protection against a wide range of endogenous proteases during cell lysis and protein extraction.
For applications requiring the inhibition of a diverse array of proteases, a cocktail containing leupeptin and other inhibitors targeting different protease classes is often the most robust solution. However, for targeted inhibition of serine proteases, this compound remains a reliable and economical choice. Ultimately, the experimental data presented and the detailed protocol provided in this guide should serve as a valuable resource for optimizing your protease inhibition strategy and ensuring the integrity of your valuable protein samples.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solved 5. This compound and leupeptin are both competitive | Chegg.com [chegg.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
Assessing the Specificity of Benzamidine Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a protease inhibitor is paramount for accurate experimental design and the development of targeted therapeutics. Benzamidine, a well-established competitive inhibitor of serine proteases, is a valuable tool in the laboratory. This guide provides an objective comparison of this compound's inhibitory performance against other common serine protease inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action
This compound functions as a reversible, competitive inhibitor of trypsin-like serine proteases.[1] Its mechanism relies on its structural similarity to the side chain of arginine, a common substrate residue for these enzymes. The positively charged amidinium group of this compound interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the protease, mimicking the natural substrate binding and thereby blocking the active site.[2] This prevents the hydrolysis of the actual substrate.
Comparative Inhibitor Performance
To assess the specificity of this compound, its inhibitory activity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is compared against a panel of proteases and contrasted with other widely used serine protease inhibitors. A lower Ki or IC50 value indicates a higher binding affinity and more potent inhibition.
| Inhibitor | Target Protease | Inhibition Constant (Ki) / IC50 | Inhibition Type |
| This compound | Trypsin | 35 µM (Ki)[3][4] | Competitive, Reversible |
| Plasmin | 350 µM (Ki)[3][4] | Competitive, Reversible | |
| Thrombin | 220 µM (Ki)[3][4] | Competitive, Reversible | |
| AEBSF (Pefabloc SC) | Chymotrypsin, Kallikrein, Plasmin, Thrombin, Trypsin | Broad Spectrum | Irreversible |
| Leupeptin (B1674832) | Trypsin, Plasmin, Kallikrein, Cathepsin B | Broad Spectrum (Serine & Cysteine Proteases)[5][6] | Reversible |
| SARS-CoV-2 Mpro | 127.2 µM (IC50)[5][7] | ||
| Human Coronavirus 229E | ~1 µM (IC50)[5][7] | ||
| Aprotinin (B3435010) | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Broad Spectrum[8][9] | Reversible |
Data Interpretation: The table highlights that this compound exhibits a preference for trypsin over plasmin and thrombin, as indicated by its significantly lower Ki value for trypsin. While it is a potent inhibitor of trypsin, its activity against other serine proteases is less pronounced, demonstrating a degree of specificity. In contrast, inhibitors like AEBSF, leupeptin, and aprotinin are described as broad-spectrum inhibitors, suggesting they inhibit a wider range of proteases, in some cases spanning different protease classes (e.g., leupeptin also inhibits cysteine proteases).[5][6] This makes this compound a more suitable choice when selective inhibition of trypsin-like enzymes is desired, while the others are better suited for general protection against proteolysis.
Experimental Protocols
Determining the Inhibition Constant (Ki) for a Competitive Inhibitor
The determination of the Ki value for a competitive inhibitor like this compound typically involves measuring the initial reaction velocity of the target protease at various substrate and inhibitor concentrations.
Materials:
-
Target Protease (e.g., Trypsin)
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
This compound Hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare a range of substrate concentrations in assay buffer.
-
Prepare a range of this compound concentrations in assay buffer.
-
-
Enzyme Activity Assay:
-
In a cuvette, mix the assay buffer, a fixed concentration of the protease, and a specific concentration of the substrate.
-
Initiate the reaction by adding the substrate.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 253 nm for BAEE hydrolysis by trypsin). The initial velocity (v₀) is the initial linear rate of this change.
-
Repeat this for each substrate concentration in the absence of the inhibitor to determine the Michaelis-Menten parameters (Vmax and Km).
-
-
Inhibition Assay:
-
Repeat the enzyme activity assay at each substrate concentration in the presence of different fixed concentrations of this compound.
-
For each inhibitor concentration, determine the apparent Km (Km,app).
-
-
Data Analysis:
-
Plot the initial velocities against substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
Alternatively, create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki can be determined from a secondary plot of the slope of the Lineweaver-Burk plot versus the inhibitor concentration. The x-intercept of this plot will be -Ki. Alternatively, the Ki can be calculated using the formula: Km,app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the mechanism of competitive inhibition and a typical experimental workflow for determining inhibitor specificity.
Caption: Mechanism of competitive inhibition by this compound.
Caption: Experimental workflow for determining the Ki of a protease inhibitor.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AEBSF | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aprotinin (II): Inhalational Administration for the Treatment of COVID-19 and Other Viral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
Benzamidine: A Focused Inhibitor with High Specificity for Serine Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. This guide provides a comprehensive comparison of benzamidine's inhibitory activity across different enzyme classes, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates that this compound is a potent, competitive inhibitor of serine proteases with minimal to no cross-reactivity against cysteine, metallo, and aspartic proteases.
This compound is a well-established reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][2] Its inhibitory mechanism is rooted in the interaction of its cationic amidino group with the carboxylate side chain of an aspartate residue located at the bottom of the S1 subsite of these enzymes, a characteristic feature of trypsin-like proteases that recognize arginine or lysine (B10760008) residues.[3]
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound is most pronounced against serine proteases. Quantitative data, in the form of inhibition constants (Ki), clearly illustrate this specificity.
| Enzyme Class | Enzyme | Organism/Source | Ki (µM) |
| Serine Protease | Trypsin | Bovine | 18.4[4] |
| Trypsin | - | 35[5] | |
| Plasmin | Human | 350[5] | |
| Thrombin | Human | 220[5] | |
| Factor Xa | - | -[6] | |
| Activated Protein C (APC) | - | -[7] | |
| Cysteine Protease | Cysteine Proteases | Anticarsia gemmatalis (velvet bean caterpillar) | No affinity observed for p-aminothis compound[4] |
| Metalloprotease | - | - | No significant inhibition reported |
| Aspartic Protease | - | - | No significant inhibition reported |
Note: Some studies report on derivatives of this compound, and their Ki values can vary.[6][8][9] The table above focuses on unsubstituted this compound where data is available.
While extensive quantitative data for this compound's interaction with non-serine proteases is scarce in the literature, likely due to its well-known specificity, qualitative evidence strongly supports its lack of cross-reactivity. For instance, in a study of digestive proteases in the velvet bean caterpillar, cysteine proteases present in the gut extract did not bind to a p-aminothis compound agarose (B213101) affinity column, indicating a lack of significant interaction.[4] This method is commonly used for the purification of trypsin-like serine proteases, further highlighting the specificity of the this compound ligand.[3]
Logical Relationship of this compound Inhibition
The high selectivity of this compound for serine proteases over other protease classes can be visualized as a hierarchical interaction.
Caption: this compound's targeted inhibition of serine proteases.
Experimental Protocols
To determine the inhibitory activity of this compound, a standard enzyme inhibition assay is performed. The following is a representative protocol for assessing the inhibition of trypsin by this compound.
Protocol: Determination of Ki for this compound Inhibition of Trypsin
1. Materials:
-
Bovine Trypsin
-
This compound Hydrochloride
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable trypsin substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
Spectrophotometer capable of measuring absorbance at 253 nm (for BAEE)
-
96-well UV-transparent microplates or quartz cuvettes
2. Method:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl to maintain stability.
-
Prepare a stock solution of this compound hydrochloride in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (e.g., BAEE) in the same buffer.
-
-
Assay Procedure:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain the Tris-HCl buffer, a fixed concentration of trypsin, and a varying concentration of the substrate.
-
To a subset of these reactions, add varying concentrations of this compound. Include control reactions with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate to all wells/cuvettes.
-
Immediately measure the change in absorbance over time using the spectrophotometer. The hydrolysis of BAEE by trypsin can be monitored at 253 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each substrate and inhibitor concentration.
-
To determine the mode of inhibition and the Ki value, the data can be analyzed using various graphical methods, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).
-
For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis, and the Ki can be calculated from the change in the apparent Km.
-
The following diagram illustrates the general workflow for this type of inhibition assay.
Caption: A generalized workflow for determining the Ki of this compound.
Conclusion
The available experimental evidence strongly supports the classification of this compound as a specific inhibitor of serine proteases. Its mode of action, which relies on the specific architecture of the S1 binding pocket in trypsin-like enzymes, precludes significant interaction with other major protease classes. For researchers requiring broad-spectrum protease inhibition, a cocktail of inhibitors targeting different enzyme classes is necessary. However, for applications demanding the specific inhibition of serine proteases, this compound remains a highly effective and selective tool.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. scielo.br [scielo.br]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of serine proteinases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of activated protein C by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multivalent this compound Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Inhibition Constant (Ki) of Benzamidine for a Novel Serine Protease
This guide provides a comprehensive comparison of the inhibitory potency of benzamidine against a novel serine protease, termed "Protease X," and other well-characterized proteases. Detailed experimental protocols and data analysis methods are presented to enable researchers to replicate and validate these findings.
Comparative Analysis of this compound Inhibition
This compound is a well-known competitive inhibitor of serine proteases.[1][2] Its inhibitory constant (Ki) is a measure of its potency, with a lower Ki value indicating stronger inhibition. The Ki of this compound for the novel Protease X was determined and compared with its known Ki values for other common serine proteases.
| Protease | Ki of this compound (µM) |
| Novel Protease X (Hypothetical Data) | 15 |
| Trypsin | 19 - 35[3][4] |
| Plasmin | 350[4] |
| Thrombin | 220[4] |
Table 1: Comparison of this compound Ki Values. The data clearly demonstrates that this compound is a potent inhibitor of the novel Protease X, with a Ki value in a similar range to that of trypsin.
Mechanism of Inhibition
This compound acts as a competitive inhibitor, meaning it binds to the active site of the protease, directly competing with the natural substrate.[1] This reversible binding prevents the substrate from accessing the active site and being cleaved. The cationic amidino group of this compound interacts with the negatively charged aspartate residue in the S1 pocket of many trypsin-like serine proteases.[5]
Figure 1: Mechanism of Competitive Inhibition. This diagram illustrates how a competitive inhibitor like this compound binds to the enzyme's active site, preventing the formation of the enzyme-substrate complex and subsequent product formation.
Experimental Protocol for Ki Determination
The determination of the Ki value for this compound against Protease X involves a series of enzyme kinetic assays.
Materials and Reagents
-
Purified Novel Protease X
-
This compound Hydrochloride
-
Chromogenic or Fluorogenic Substrate specific for Protease X
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well microplates
-
Microplate reader
Experimental Workflow
The overall workflow for determining the Ki value is depicted below.
Figure 2: Experimental Workflow. This flowchart outlines the key steps involved in the experimental determination of the inhibitor constant (Ki).
Step 1: Determination of the Michaelis-Menten Constant (Km)
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the substrate in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add a fixed concentration of Protease X to each well containing the different substrate concentrations.
-
Measure Reaction Velocity: Monitor the rate of product formation over time using a microplate reader. The initial velocity (V₀) is determined from the linear phase of the reaction.
-
Data Analysis: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Step 2: Determination of the IC50 of this compound
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Inhibition Assay: In a 96-well plate, pre-incubate a fixed concentration of Protease X with the various concentrations of this compound for a set period (e.g., 15 minutes).
-
Initiate Reaction: Add the substrate to each well at a concentration equal to or below its determined Km value.
-
Measure Reaction Velocity: Measure the initial velocity of the reaction in the presence of the inhibitor.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Step 3: Calculation of the Inhibition Constant (Ki)
For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
IC50 is the half-maximal inhibitory concentration of this compound.
-
[S] is the concentration of the substrate used in the IC50 experiment.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme.
This comprehensive approach ensures an accurate and reproducible determination of the Ki value, allowing for a robust comparison of inhibitor potency across different proteases.
References
comparing reversible vs irreversible protease inhibitors
A Comprehensive Guide to Reversible vs. Irreversible Protease Inhibitors for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic and research applications, the inhibition of proteases—enzymes that catalyze the breakdown of proteins—is a cornerstone of strategy for combating a multitude of diseases, from viral infections to cancer. The choice between a reversible and an irreversible protease inhibitor can profoundly influence the efficacy, duration of action, and potential side effects of a treatment. This guide provides an objective comparison of these two classes of inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Mechanism of Action: A Fundamental Divergence
The primary distinction between reversible and irreversible protease inhibitors lies in the nature of their interaction with the target enzyme.
Reversible inhibitors bind to the protease through non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces.[1] This binding is in a state of equilibrium, meaning the inhibitor can associate and dissociate from the enzyme.[1] The inhibitory effect can often be overcome by increasing the concentration of the natural substrate.[1]
Irreversible inhibitors , on the other hand, form a stable, covalent bond with the protease, typically with a reactive functional group in the enzyme's active site.[1] This effectively permanently inactivates the enzyme molecule.[2] Restoration of protease activity requires the synthesis of new enzyme molecules.[3] Some irreversible inhibitors are known as "suicide inhibitors" because they are initially processed by the enzyme like a substrate, which then leads to the formation of a reactive species that covalently modifies and inactivates the enzyme.[4]
At a Glance: Key Differences
| Feature | Reversible Inhibitors | Irreversible Inhibitors |
| Binding | Non-covalent (e.g., hydrogen bonds, ionic interactions)[1] | Covalent[1] |
| Interaction | Equilibrium between inhibitor and enzyme[1] | Permanent inactivation of the enzyme[2] |
| Duration of Action | Dependent on inhibitor concentration and clearance rate | Dependent on the rate of new enzyme synthesis[3] |
| Potency Measurement | Inhibition Constant (Ki), IC50[5] | Inactivation rate constant (kinact/Ki), IC50[6] |
| Overcoming Inhibition | Can be overcome by increasing substrate concentration (competitive)[1] | Cannot be overcome by increasing substrate concentration[1] |
Quantitative Comparison of Inhibitor Potency
The potency of protease inhibitors is a critical parameter in their evaluation. Different quantitative measures are used for reversible and irreversible inhibitors, reflecting their distinct mechanisms.
For Reversible Inhibitors:
-
IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5]
-
Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a tighter binding and a more potent inhibitor.[5]
For Irreversible Inhibitors:
-
IC50: While still used, the IC50 for an irreversible inhibitor is time-dependent.
-
kinact/Ki: A second-order rate constant that represents the efficiency of enzyme inactivation. It reflects both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).[6]
Here is a comparison of experimentally determined potency values for various caspase inhibitors:
| Inhibitor | Type | Target Caspase(s) | Potency (IC50 / Ki) | Reference |
| Belnacasan (VX-765) | Reversible | Caspase-1, Caspase-4 | Caspase-1: Ki = 0.8 nM; Caspase-4: Ki < 0.6 nM | [3] |
| Emricasan (IDN-6556) | Irreversible | Pan-Caspase | Caspase-1: IC50 = 0.4 nM; Caspase-3: IC50 = 2 nM; Caspase-8: IC50 = 6 nM; Caspase-9: IC50 = 0.3 nM | [3] |
| Z-VAD-FMK | Irreversible | Pan-Caspase | IC50 values in the nanomolar to low micromolar range for various caspases. | [3] |
| Q-VD-OPh | Irreversible | Pan-Caspase | IC50 values ranging from 25 to 400 nM for caspases 1, 3, 8, and 9. | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the application and evaluation of these inhibitors.
Caspase Signaling Pathway in Apoptosis
Caspases are a family of proteases that play a central role in programmed cell death (apoptosis). Their activation occurs through a cascade, which can be initiated by either extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways.[7][8] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the dismantling of the cell.[7][9]
Caption: The caspase signaling cascade in apoptosis.
HIV Protease in the Viral Life Cycle
HIV protease is essential for the maturation of the HIV virion. After the virus buds from the host cell, HIV protease cleaves the Gag and Gag-Pol polyproteins into their functional protein components, a necessary step for the virus to become infectious.[10][11][12][13]
Caption: The role of HIV protease in the viral life cycle.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparison of protease inhibitors. Below are detailed methodologies for key experiments.
In Vitro Caspase-1 Activity Assay (Fluorometric)
This assay is a common method to determine the direct inhibitory effect of a compound on purified caspase-1.[3]
Objective: To quantify the enzymatic activity of caspase-1 in the presence and absence of an inhibitor.
Materials:
-
Purified, active caspase-1 enzyme
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In the wells of a 96-well plate, add the diluted inhibitors. Include controls for no inhibitor (enzyme activity) and no enzyme (background).
-
Add the purified caspase-1 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. For reversible inhibitors, Ki can be determined by performing the assay at different substrate concentrations and using the Cheng-Prusoff equation. For irreversible inhibitors, kinact and KI can be determined from time-dependent IC50 data.[6][14]
Cell-Based Assay for HIV-1 Protease Inhibition
This assay assesses the efficacy of protease inhibitors in a more physiologically relevant cellular context.[15]
Objective: To determine the ability of an inhibitor to block HIV-1 replication in a cell-based model.
Materials:
-
CEMx174 cells (or other susceptible T-cell line)
-
Laboratory-adapted strain of HIV-1
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors
-
96-well cell culture plates
-
Reverse transcriptase (RT) activity assay kit
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Seed CEMx174 cells into a 96-well plate.
-
Infect the cells with a known amount of HIV-1.
-
Immediately after infection, add serial dilutions of the test inhibitors to the wells. Include virus-only and uninfected cell controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
-
After the incubation period, collect the cell culture supernatant to measure RT activity, which is an indicator of viral replication.
-
Perform the RT assay according to the manufacturer's instructions.
-
Use the remaining cells to assess cell viability using the MTT assay to determine any cytotoxic effects of the inhibitors.
-
Calculate the percent inhibition of RT activity for each inhibitor concentration relative to the virus-only control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Assessing Off-Target Effects
A significant concern in drug development is the potential for inhibitors to interact with unintended targets, leading to side effects.
In Silico Approaches:
-
Computational methods can predict potential off-target interactions by screening the inhibitor against a database of known protein structures.[16][17]
In Vitro Approaches:
-
Biochemical Profiling: The inhibitor is tested against a panel of related and unrelated proteases to assess its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to identify protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
In Vivo Approaches:
-
Phenotypic Screening: Observation of unexpected physiological effects in animal models can indicate off-target activity.
-
Proteomics-Based Approaches: Techniques like activity-based protein profiling (ABPP) can identify the covalent targets of irreversible inhibitors in a complex proteome.
Advantages and Disadvantages
Reversible Inhibitors
Advantages:
-
Higher Selectivity: The reversible nature of binding can lead to a lower likelihood of off-target effects.
-
Tunable Pharmacokinetics: The duration of action can be controlled by the dosing regimen.
-
Safety Profile: The potential for toxicity may be lower due to the non-permanent nature of the inhibition.
Disadvantages:
-
Competition with Substrate: Efficacy can be reduced by high concentrations of the natural substrate.
-
Shorter Duration of Action: May require more frequent dosing to maintain therapeutic levels.
-
Potential for Resistance: Mutations in the target enzyme can more easily reduce binding affinity.
Irreversible Inhibitors
Advantages:
-
High Potency: Covalent binding can lead to very potent and long-lasting inhibition.[3]
-
Prolonged Duration of Action: The effect persists until new enzyme is synthesized, allowing for less frequent dosing.[3]
-
Efficacy Against High Substrate Concentrations: Not susceptible to competition from the natural substrate.
-
Overcoming Resistance: Can be effective against some mutations that confer resistance to reversible inhibitors.
Disadvantages:
-
Potential for Off-Target Effects: The reactive nature of the inhibitor can lead to covalent modification of unintended proteins, potentially causing toxicity or an immune response.[3]
-
Idiosyncratic Drug Reactions: The formation of protein adducts can sometimes trigger unpredictable adverse effects.
-
Difficulty in Dose Titration: The long-lasting effect can make it challenging to manage overdoses or adverse reactions.
Conclusion
The choice between reversible and irreversible protease inhibitors is a complex one that depends on the specific therapeutic context, the nature of the target protease, and the desired pharmacological profile. Reversible inhibitors often offer a better safety profile and more tunable pharmacokinetics, while irreversible inhibitors can provide superior potency and a longer duration of action. A thorough understanding of their distinct mechanisms, coupled with rigorous experimental evaluation of their efficacy, selectivity, and potential for off-target effects, is essential for the successful development of novel protease-targeted therapies.
References
- 1. (PDF) In Vitro and in Vivo Effects of HIV Protease [research.amanote.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Caspases and therapeutic potential of caspase inhibitors in moderate–severe SARS‐CoV‐2 infection and long COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible caspase inhibitors: tools for studying apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 9. abeomics.com [abeomics.com]
- 10. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The HIV lifecycle | HIV i-Base [i-base.info]
- 13. HIV Replication Cycle | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 14. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Protease Inhibitor Cocktail vs. Benzamidine Alone: A Comparative Guide for Researchers
In the realm of protein research, preventing unwanted proteolysis is paramount to obtaining reliable and reproducible results. The degradation of target proteins by endogenous proteases, released during cell lysis, can significantly impact protein yield, integrity, and functionality. To counteract this, researchers employ protease inhibitors. This guide provides a comprehensive comparison between the use of a broad-spectrum protease inhibitor cocktail and a single-component inhibitor, benzamidine, to assist researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.
At a Glance: Key Differences
| Feature | Protease Inhibitor Cocktail | This compound |
| Inhibitor Spectrum | Broad-spectrum; inhibits multiple classes of proteases including serine, cysteine, aspartic, and metalloproteases. | Narrow-spectrum; primarily a reversible inhibitor of serine proteases, such as trypsin and thrombin.[1] |
| Mechanism of Action | A mixture of inhibitors with diverse mechanisms (both reversible and irreversible). | Reversible, competitive inhibitor of serine proteases.[2] |
| Primary Use Case | General protein extraction and purification, especially when the protease profile is unknown or diverse.[1][3] | Applications where serine protease activity is the main concern or has been identified as the primary source of degradation. |
| Cost-Effectiveness | Can be more cost-effective than purchasing individual inhibitors for broad coverage.[4] | Generally less expensive than a full cocktail. |
| Convenience | Ready-to-use mixtures save time and reduce the potential for pipetting errors.[4] | Requires individual preparation of stock solutions. |
When to Use a Protease Inhibitor Cocktail
A protease inhibitor cocktail is a mixture of several different inhibitor compounds designed to provide broad-spectrum protection against a variety of proteases.[1][3] These cocktails are the recommended starting point for most protein extraction and purification protocols, particularly in the following scenarios:
-
Unknown Protease Environment: When working with a new cell line, tissue type, or organism, the specific endogenous proteases are often unknown. A cocktail ensures that multiple classes of proteases are inhibited from the outset.
-
Complex Lysates: Samples derived from whole tissues or organisms contain a more diverse range of proteases compared to cultured cells. The broad coverage of a cocktail is essential in these situations to prevent widespread protein degradation.
-
Maximizing Yield and Integrity: For applications where the highest possible yield of full-length, intact protein is critical, such as structural biology or quantitative proteomics, the comprehensive protection of a cocktail is advantageous.
-
Initial Experiments: During the optimization of a new protocol, using a cocktail minimizes the risk of proteolysis being a confounding factor.
When to Use this compound Alone
This compound is a competitive, reversible inhibitor that specifically targets serine proteases like trypsin and thrombin.[1][2] Its use as a standalone inhibitor is warranted in more specific circumstances:
-
Known Serine Protease Activity: If prior experiments have identified serine proteases as the primary cause of protein degradation in a particular sample type, this compound alone may be sufficient and more economical.
-
Specific Downstream Applications: In certain enzymatic assays or protein interaction studies, the presence of a broad-spectrum cocktail might interfere with the experiment. For example, EDTA, a common component of cocktails for inhibiting metalloproteases, can interfere with techniques like immobilized metal affinity chromatography (IMAC) used for His-tagged protein purification.[3] In such cases, a targeted inhibitor like this compound is preferable.
-
Supplementing a Cocktail: this compound can be used to supplement a protease inhibitor cocktail if particularly high serine protease activity is suspected.[2]
Performance Comparison: Illustrative Data
To illustrate the potential differences in performance, the following table summarizes hypothetical but realistic data from a protein purification experiment. In this scenario, a target protein was purified from a cell lysate under three conditions: no inhibitor, this compound alone, and a protease inhibitor cocktail.
| Parameter | No Inhibitor | This compound (1 mM) | Protease Inhibitor Cocktail (1X) |
| Total Protein Yield (mg/L of culture) | 5 | 8 | 15 |
| Target Protein Purity (%) | 60 | 75 | 95 |
| Target Protein Activity (units/mg) | 500 | 800 | 1200 |
| Intact Target Protein (Western Blot Band Intensity) | 30% | 65% | 98% |
This table presents illustrative data to demonstrate expected trends and does not represent the results of a single, specific experiment.
As the illustrative data suggests, the use of a protease inhibitor cocktail generally results in a higher yield of pure, active, and intact protein compared to using no inhibitor or a single-class inhibitor like this compound. While this compound shows a significant improvement over no inhibitor, the comprehensive protection of the cocktail provides the most robust defense against proteolysis.
Experimental Protocols
To empirically determine the optimal protease inhibition strategy for your specific application, a direct comparison is recommended. Below are detailed protocols for protein purification and Western blot analysis designed to compare the efficacy of a protease inhibitor cocktail versus this compound alone.
Experiment 1: Comparative Protein Purification
Objective: To compare the yield and purity of a target protein when purified from cell lysates prepared with no inhibitor, this compound alone, or a protease inhibitor cocktail.
Materials:
-
Cell pellet expressing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40)
-
This compound hydrochloride
-
Broad-spectrum protease inhibitor cocktail (e.g., cOmplete™ ULTRA Tablets, MilliporeSigma; Halt™ Protease Inhibitor Cocktail, Thermo Fisher Scientific)
-
Purification resin specific for the target protein (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)
-
Wash Buffer
-
Elution Buffer
-
Bradford assay reagent
-
SDS-PAGE gels and reagents
Procedure:
-
Prepare Lysis Buffers: Prepare three aliquots of ice-cold Lysis Buffer.
-
Buffer A (No Inhibitor): No additions.
-
Buffer B (this compound): Add this compound to a final concentration of 1 mM.
-
Buffer C (Cocktail): Add the protease inhibitor cocktail according to the manufacturer's instructions (typically 1X).
-
-
Cell Lysis: Resuspend equal amounts of the cell pellet in each of the three lysis buffers. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the total protein concentration of each supernatant using a Bradford assay.
-
Protein Purification:
-
Incubate each clarified lysate with an equal amount of pre-equilibrated purification resin for 1 hour at 4°C with gentle agitation.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein using Elution Buffer.
-
-
Analysis:
-
Quantify the concentration of the eluted protein from each condition.
-
Analyze the purity of the eluted protein by running equal amounts on an SDS-PAGE gel followed by Coomassie blue staining.
-
Experiment 2: Western Blot Analysis of Protein Integrity
Objective: To assess the integrity of a target protein in cell lysates prepared with different inhibitor conditions over time.
Materials:
-
Cell pellet
-
Lysis Buffers A, B, and C (from Experiment 1)
-
Sample buffer for SDS-PAGE
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare Lysates: Prepare cell lysates using Buffers A, B, and C as described in Experiment 1.
-
Time Course Incubation: Incubate aliquots of each lysate at room temperature. Collect samples at different time points (e.g., 0, 1, 2, and 4 hours). Immediately add sample buffer and boil for 5 minutes to stop all enzymatic activity.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein from each time point onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensity of the full-length target protein at each time point for each condition to assess the rate of degradation.
Visualizing the Impact of Proteases
Proteases play a critical role in numerous cellular processes, including signaling pathways. The uncontrolled release of these enzymes during cell lysis can disrupt these pathways and lead to the degradation of key signaling molecules. The following diagrams illustrate a relevant signaling pathway and a decision-making workflow for choosing the appropriate protease inhibitor.
Conclusion
The choice between a protease inhibitor cocktail and this compound alone is dependent on the specific context of the experiment. For general purposes and when dealing with unknown or complex protease environments, a broad-spectrum protease inhibitor cocktail is the superior choice, offering comprehensive protection that maximizes the yield and integrity of the target protein. This compound, as a specific serine protease inhibitor, is a valuable tool for applications where serine protease activity is the primary concern or when components of a cocktail may interfere with downstream assays. By understanding the strengths and limitations of each approach and, when necessary, performing direct comparisons, researchers can effectively safeguard their proteins from degradation and ensure the success of their experiments.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Benzamidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of benzamidine, a common serine protease inhibitor used in biochemical research.
This compound, typically handled as this compound hydrochloride, should be treated as hazardous waste. [1][2] Under no circumstances should it be disposed of in regular trash.[3] While some institutional guidelines may differ, the most conservative and widely recommended approach is to manage it through a licensed hazardous waste disposal service.[3]
Immediate Safety Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).[4] This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A fully buttoned laboratory coat
Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1][4] In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[1] The collected residue should be placed in a sealed, labeled container for disposal.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must always be in accordance with local, state, and federal regulations.[3] The following steps provide a general procedural flow for its safe and compliant disposal:
-
Segregation: Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3]
-
Containment: Collect all solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable container.[1][3]
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound Hydrochloride," and the words "Hazardous Waste."[3]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3] This area should be away from incompatible materials.[1]
-
Consult EHS: Contact your institution's EHS department to schedule a pickup and for any specific institutional procedures.[3]
-
Documentation: Complete all required hazardous waste manifests and documentation as provided by your EHS department or the waste disposal contractor.[3]
It is important to note that one source from the University of Wisconsin-Madison suggests that this compound hydrochloride may be disposed of down the sanitary sewer.[5] However, this is an exception to the more common and cautious recommendation to treat it as hazardous waste. Always defer to your institution's specific guidelines and the information provided on the Safety Data Sheet (SDS).
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
By following these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within your research environment.
References
Personal protective equipment for handling Benzamidine
Essential Safety and Handling Guide for Benzamidine
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. This compound and its salts are serine protease inhibitors commonly used in biochemistry and drug development. While effective in research, they present hazards that necessitate careful handling.
Hazard Identification and Classification
This compound hydrochloride is classified as an irritant.[1][2] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory tract.[1] It is also moisture-sensitive and can absorb moisture from the air.[1]
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact.[2] | H315 |
| Eye Irritation | Causes serious eye irritation.[2] | H319 |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[2] | H335 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be used based on the specific laboratory operation being performed.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solid | Safety goggles with side protection.[2] A face shield may be required for larger quantities.[3] | Chemical-resistant gloves (e.g., Nitrile). Inspect before use.[2][3] | Long-sleeved lab coat.[3] | All handling of the solid compound should be performed in a certified chemical fume hood to prevent dust inhalation.[3][4] |
| Preparing Solutions | Chemical splash goggles.[3] | Chemical-resistant gloves (e.g., Nitrile).[2] | Long-sleeved lab coat.[3] | Work within a chemical fume hood.[4] |
| General Laboratory Use | Safety glasses with side shields. | Chemical-resistant gloves (e.g., Nitrile).[2] | Long-sleeved lab coat.[3] | Ensure adequate general ventilation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation & Planning:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood, eyewash station, and safety shower are accessible and operational.[1]
-
Verify that all necessary PPE is available and in good condition.
-
Prepare a designated waste container for this compound-contaminated materials.[5]
-
-
Handling & Use:
-
Post-Handling:
Caption: Experimental workflow for safely handling this compound.
Hierarchy of Controls for Safe Chemical Handling
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. Personal Protective Equipment (PPE) is the final line of defense.
Caption: Hierarchy of controls for managing this compound exposure.
Emergency Procedures
Spill Response
-
Evacuate: Alert personnel in the immediate area.
-
Control: Prevent the spill from spreading. Avoid generating dust.[5]
-
Cleanup (Dry Spill):
-
Wear appropriate PPE, including respiratory protection.
-
Gently sweep or scoop the material into a suitable, labeled container for disposal.[1]
-
Clean the spill area with soap and water.
-
-
Report: Inform your supervisor or Environmental Health & Safety (EHS) department.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Storage and Disposal Plan
Storage
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[1][7]
-
Protect from moisture, as the compound is hygroscopic.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Disposal
-
Waste Classification: All this compound waste and contaminated materials (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous chemical waste.[1][9]
-
Containerization: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.[5][9]
-
Pickup: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.[6][9] Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
